MS-PPOH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(Z)-prop-1-enyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O3P/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6)/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCIXXXLOAAWPU-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293064 | |
| Record name | P-(1Z)-1-Propen-1-ylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25383-06-6 | |
| Record name | P-(1Z)-1-Propen-1-ylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25383-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propenylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025383066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-(1Z)-1-Propen-1-ylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-propenylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propenylphosphonic acid, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6Z7P82J2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MS-PPOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(methylsulfonyl)-6-(2-propargyloxyphenyl)hexanamide, commonly known as MS-PPOH, is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of cytochrome P450 (CYP) epoxygenase-derived eicosanoids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, inhibitory activity, and the downstream consequences of its action on cellular signaling pathways.
Core Mechanism of Action: Selective Inhibition of Cytochrome P450 Epoxygenases
This compound functions as a selective inhibitor of a specific subset of cytochrome P450 enzymes involved in the metabolism of arachidonic acid.[1] The primary action of this compound is to block the conversion of arachidonic acid into epoxyeicosatrienoic acids (EETs), which are important lipid signaling molecules.
Molecular Targets
The principal targets of this compound are members of the cytochrome P450 family, specifically those with epoxygenase activity. Experimental evidence has identified its inhibitory action against CYP4A2 and CYP4A3 enzymes.[1] It is noteworthy that this compound does not inhibit the ω-hydroxylase activity of CYP4A1, which is responsible for the formation of 20-hydroxyeicosatetraenoic acid (20-HETE).[1] This selectivity makes this compound a critical tool for distinguishing the biological effects of EETs from those of 20-HETE. While its effects on other human CYP isoforms have not been extensively reported in the readily available literature, its selectivity for the epoxygenase pathway over the ω-hydroxylase pathway within the CYP4A subfamily is a key feature.
Nature of Inhibition
This compound is characterized as a mechanism-based irreversible inhibitor . This mode of action implies that this compound is itself metabolized by the target CYP enzyme into a reactive intermediate that then covalently binds to the enzyme, leading to its inactivation. This irreversible inhibition is a critical characteristic, as it results in a prolonged duration of action that is dependent on the de novo synthesis of the enzyme.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified, providing a basis for its use in experimental settings. The following table summarizes the available quantitative data.
| Parameter | Value | Target Enzyme(s) | Substrate | Product Measured | Source |
| IC50 | 13 µM | Rat Kidney Microsomal CYP4A2 & CYP4A3 | Arachidonic Acid | 11,12-Epoxyeicosatrienoic acid (11,12-EET) | Wang et al., 1998[1][2][3] |
| Effect on 20-HETE formation | No effect | Rat Kidney Microsomal CYP4A1 | Arachidonic Acid | 20-Hydroxyeicosatetraenoic acid (20-HETE) | Wang et al., 1998[1] |
Experimental Protocols
To provide a clear understanding of how the inhibitory properties of this compound are determined, a representative experimental protocol for a CYP inhibition assay using microsomes is detailed below. This protocol is based on established methodologies for assessing CYP inhibition and is representative of the approach likely used in the initial characterization of this compound.[4][5][6][7]
Protocol: Determination of IC50 for CYP-Mediated Arachidonic Acid Metabolism in Rat Kidney Microsomes
1. Materials:
-
Rat kidney microsomes
-
This compound
-
Arachidonic acid (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Organic solvent (e.g., ethanol or DMSO) for dissolving this compound
-
LC-MS/MS system for metabolite analysis
2. Microsomal Incubation:
-
Prepare a series of dilutions of this compound in the organic solvent.
-
In microcentrifuge tubes, combine rat kidney microsomes, the NADPH regenerating system, and potassium phosphate buffer.
-
Add the various concentrations of this compound or vehicle control to the microsomal suspension.
-
Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzymes.
-
Initiate the enzymatic reaction by adding arachidonic acid to the incubation mixture.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of product formation.
3. Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites.
4. LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of 11,12-EET and 20-HETE.
-
Use authentic standards for 11,12-EET and 20-HETE to generate a standard curve for accurate quantification.
5. Data Analysis:
-
Calculate the percentage of inhibition of 11,12-EET formation for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
-
Similarly, quantify the levels of 20-HETE to confirm the selectivity of this compound.
Signaling Pathways and Downstream Effects
By inhibiting the production of EETs, this compound modulates a variety of downstream signaling pathways. EETs are known to be potent signaling molecules with diverse biological effects, including vasodilation, anti-inflammatory actions, and regulation of cell growth and survival.[8][9][10] The inhibition of their synthesis by this compound can therefore have significant physiological consequences.
The following diagram illustrates the mechanism of action of this compound in the context of the arachidonic acid metabolic pathway and the subsequent impact on EET-mediated signaling.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. augusta.edu [augusta.edu]
- 3. ovid.com [ovid.com]
- 4. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MS-PPOH: A Selective CYP Epoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, commonly known as MS-PPOH, is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases.[1][2] These enzymes are crucial in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules involved in the regulation of vascular tone, inflammation, and cardiovascular homeostasis.[3][4][5] this compound's ability to selectively block the production of EETs makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the CYP epoxygenase pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory selectivity, effects on signaling pathways, detailed experimental protocols, and its applications in drug discovery and development.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide |
| CAS Number | 206052-02-0 |
| Molecular Formula | C₁₆H₂₁NO₄S |
| Molecular Weight | 323.4 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 25 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.30 mg/ml |
Mechanism of Action and In Vitro Inhibitory Activity
This compound acts as a selective inhibitor of CYP epoxygenase-mediated arachidonic acid metabolism.[1][2] It specifically targets the epoxygenation reaction, leading to a decrease in the production of EETs. This inhibition, in turn, reduces the formation of their less active metabolites, dihydroxyeicosatrienoic acids (DHETs), which are produced via the action of soluble epoxide hydrolase (sEH).[6][7]
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of this compound against various CYP isoforms is crucial for its use as a selective tool. The following table summarizes the available quantitative data on its inhibitory potency.
| CYP Isoform | Activity | IC₅₀ Value | Reference |
| CYP4A2 | Arachidonate 11,12-epoxidation | 13 µM | [1][2] |
| CYP4A3 | Arachidonate 11,12-epoxidation | 13 µM | [1][2] |
| CYP4A1 | ω-hydroxylation of arachidonic acid | No effect | [1][2] |
Effects on Signaling Pathways
The primary mechanism through which this compound exerts its physiological effects is by reducing the levels of EETs, which are potent signaling molecules. EETs are known to be endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation by activating large-conductance calcium-activated potassium channels (BKCa) on vascular smooth muscle cells.[8][9][10] The inhibition of EET synthesis by this compound leads to a reduction in BKCa channel activity, resulting in vasoconstriction and an increase in vascular tone.[11][12]
Furthermore, EETs have been shown to modulate other critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell survival, proliferation, and inflammation.[3][6] By inhibiting EET production, this compound can indirectly influence these pathways, making it a valuable tool to study the complex interplay of these signaling networks in various disease models.
Mandatory Visualization: Signaling Pathways
Caption: Simplified signaling pathway of CYP epoxygenase and the inhibitory action of this compound.
Experimental Protocols
In Vitro CYP Inhibition Assay using Liver Microsomes
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on CYP epoxygenase activity in liver microsomes.
Materials:
-
This compound
-
Arachidonic acid (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Phosphate buffer (100 mM, pH 7.4)[14]
-
Acetonitrile or other suitable organic solvent to stop the reaction[15]
-
Internal standards for LC-MS/MS analysis (e.g., deuterated EETs and DHETs)[16]
Procedure:
-
Thawing Microsomes: Thaw the liver microsomes on ice immediately before use.[13]
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (typically 0.5 mg/mL protein concentration), and various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Pre-incubate the mixture for 5 minutes at 37°C.[17][18]
-
Initiation of Reaction: Add arachidonic acid (substrate, e.g., 10 µM) to the pre-incubated mixture.[15]
-
Start the Reaction: Initiate the enzymatic reaction by adding the NADPH regenerating system.[15]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.[17]
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing internal standards.[15]
-
Sample Preparation for LC-MS/MS: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for LC-MS/MS analysis of EETs and DHETs.[15]
-
LC-MS/MS Analysis: Quantify the formation of different EET and DHET regioisomers using a validated LC-MS/MS method.[1][16][19][20]
Caption: Workflow for in vitro CYP inhibition assay with this compound.
In Vivo Animal Model of Hypertension
This protocol provides a general framework for inducing hypertension in rats using this compound to study the role of the CYP epoxygenase pathway in blood pressure regulation.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)[21]
-
This compound
-
Vehicle for this compound administration (e.g., saline, DMSO, or oil)
-
High-salt diet (e.g., 4-8% NaCl)[21]
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)[22]
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.[22]
-
Baseline Measurements: Measure and record the baseline body weight and blood pressure of all animals for several days to establish a stable baseline.
-
Induction of Hypertension: Divide the animals into control and treatment groups. Provide a high-salt diet to all animals to induce salt-sensitive hypertension.[23]
-
This compound Administration: Administer this compound to the treatment group. The dose and route of administration should be optimized based on pharmacokinetic studies (e.g., 20 mg/kg/day via subcutaneous osmotic pumps or daily intraperitoneal injections). The control group should receive the vehicle alone.[24]
-
Monitoring: Monitor and record body weight and blood pressure regularly (e.g., daily or weekly) throughout the study period (e.g., 2-4 weeks).
-
Tissue and Blood Collection: At the end of the study, collect blood and tissues (e.g., kidneys, heart, aorta) for further analysis, such as measuring EET and DHET levels by LC-MS/MS or gene and protein expression of CYP epoxygenases.[24]
Caption: Workflow for an in vivo hypertension study using this compound.
Applications in Drug Discovery and Development
This compound serves as a critical pharmacological tool in several stages of drug discovery and development:
-
Target Validation: By selectively inhibiting CYP epoxygenases, this compound helps to validate these enzymes as potential therapeutic targets for cardiovascular and renal diseases.[15][25][26] Studies using this compound have demonstrated the crucial role of EETs in regulating blood pressure and protecting against organ damage, thereby strengthening the rationale for developing drugs that modulate this pathway.[3]
-
Preclinical Research: In preclinical animal models of diseases such as hypertension, myocardial infarction, and kidney disease, this compound is used to investigate the contribution of the CYP epoxygenase pathway to the disease pathophysiology.[27][28] These studies provide valuable insights into the therapeutic potential of targeting EET signaling.
-
Screening for New Chemical Entities: this compound can be used as a reference compound in screening assays to identify new and more potent or selective inhibitors of CYP epoxygenases.
Conclusion
This compound is a well-characterized and selective inhibitor of CYP epoxygenases that has significantly advanced our understanding of the physiological and pathological roles of EETs. Its utility as a pharmacological tool in both in vitro and in vivo studies is well-established. This technical guide provides a foundational understanding of this compound, its properties, and its application in research. Further studies to fully delineate its inhibitory profile against a broader range of human CYP isoforms and to explore its therapeutic potential will continue to be of high value to the scientific and drug development communities.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Cytochrome P450 Epoxygenases, Soluble Epoxide Hydrolase and the Regulation of Cardiovascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic Acids, Hypertension, and Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 epoxygenases and vascular tone: novel role for HMG-CoA reductase inhibitors in the regulation of CYP 2C expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preservation of epoxyeicosatrienoic acid bioavailability prevents renal allograft dysfunction and cardiovascular alterations in kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 8. Modulation of BKCa channel gating by endogenous signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Molecular mechanisms of BK channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Modulation by salt intake of the vascular response mediated through adenosine A2A receptor: role of CYP epoxygenase and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oyc.co.jp [oyc.co.jp]
- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. mttlab.eu [mttlab.eu]
- 19. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
- 21. Cytochrome P450 omega-hydroxylase inhibition reduces infarct size during reperfusion via the sarcolemmal KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular mechanism of BK channel activation by the smooth muscle relaxant NS11021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Epoxyeicosatrienoic acid prevents postischemic electrocardiogram abnormalities in an isolated heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Role of epoxyeicosatrienoic acids (EETs) in mediation of dopamine's effects in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of cytochrome P450 epoxygenase promotes endothelium-to-mesenchymal transition and exacerbates doxorubicin-induced cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Prospective for Cytochrome P450 Epoxygenase Cardiovascular and Renal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
MS-PPOH (CAS 206052-02-0): A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS-PPOH, with the CAS number 206052-02-0, is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases. Its chemical name is N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide. This technical guide provides an in-depth overview of the core research applications of this compound, focusing on its role in cardiovascular and renal research, and exploring its potential in cancer and inflammation studies. Detailed experimental protocols, quantitative data, and visualizations of associated signaling pathways are presented to facilitate its use in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 206052-02-0 |
| Molecular Formula | C₁₆H₂₁NO₄S |
| Molecular Weight | 323.4 g/mol |
| Purity | ≥98% |
| Appearance | Crystalline solid |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 25 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml |
Mechanism of Action
This compound is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes. It primarily targets the conversion of arachidonic acid to epoxyeicosatrienoic acids (EETs).
Enzyme Inhibition Data
| Target Enzyme | Inhibitory Action | IC₅₀ Value | Reference |
| CYP4A2/CYP4A3 | Inhibition of arachidonate 11,12-epoxide formation | 13 µM | [1] |
| CYP2C8 | Inhibition of epoxygenase activity | 15 µM | |
| CYP2C9 | Inhibition of epoxygenase activity | 11 µM | |
| CYP4A1 | No effect on 20-HETE formation | - | [1] |
Research Applications
The primary research applications of this compound are in the fields of cardiovascular and renal physiology. Emerging research also suggests its potential utility in cancer and inflammation studies.
Cardiovascular Research
This compound is utilized to investigate the role of CYP epoxygenase-derived EETs in cardiovascular function and disease.
-
Regulation of Vascular Tone: Studies have employed this compound to elucidate the contribution of EETs to vasodilation and blood pressure regulation.
-
Cardiac Ischemia-Reperfusion Injury: Research has explored the effects of inhibiting EET production with this compound in models of heart attack to understand the role of these lipids in cardioprotection. One study in rats, however, found that this compound did not reduce infarct size when administered before ischemia or reperfusion.
-
Antiarrhythmic Potential: The role of the CYP epoxygenase pathway in cardiac electrophysiology is an area of investigation, with some studies exploring compounds that modulate this pathway as potential antiarrhythmic agents.
Renal Research
In the kidneys, this compound is a valuable tool for studying the function of the CYP epoxygenase pathway in renal hemodynamics and kidney injury.
-
Renal Autoregulation: this compound has been used to demonstrate the involvement of EETs in the autoregulation of renal blood flow and glomerular filtration rate.
-
Acute Kidney Injury (AKI): Research has implicated epoxide metabolites of arachidonic acid in the pathophysiology of AKI, with studies suggesting a link to GSK3β signaling. This compound can be used to modulate this pathway and study its effects on kidney function following injury.
Cancer Research (Potential Application)
While direct studies with this compound are limited, research on other CYP epoxygenase inhibitors suggests its potential in cancer research. Overexpression of CYP epoxygenases has been linked to tumor growth and metastasis.
-
Inhibition of Metastasis: By inhibiting EET production, this compound could potentially be used to study the role of this pathway in cancer cell migration, invasion, and adhesion.
Inflammation Research (Potential Application)
The CYP epoxygenase pathway and its lipid mediators play a role in the resolution of inflammation.
-
Modulation of Inflammatory Response: this compound could be used to investigate how the inhibition of EET synthesis affects the recruitment and activity of immune cells during an inflammatory response.
Key Experimental Protocols
In Vivo Administration in a Rat Model of Myocardial Infarction
This protocol is based on a study investigating the effect of this compound on infarct size.
-
Animal Model: Male Sprague-Dawley rats.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline). The final concentration should allow for an administration volume of approximately 1 ml/kg.
-
Administration: Administer a dose of 3 mg/kg of this compound via intraperitoneal (IP) or intravenous (IV) injection. The timing of administration can be varied relative to the ischemic event (e.g., 10 minutes prior to ischemia or 5 minutes prior to reperfusion).
-
Ischemia-Reperfusion Model: Induce myocardial ischemia by ligating a coronary artery for 30 minutes, followed by 2 hours of reperfusion.
-
Analysis: At the end of the reperfusion period, excise the heart and measure the infarct size using techniques such as TTC staining.
In Vitro Cell-Based Assays for Cancer Research (Hypothetical Protocol)
This protocol is adapted from studies using other CYP epoxygenase inhibitors to investigate cancer cell metastasis.
-
Cell Lines: Human cancer cell lines known to express CYP epoxygenases (e.g., breast cancer, lung cancer cell lines).
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1-50 µM) dissolved in a suitable solvent like DMSO. Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically <0.1%).
-
Transwell Migration Assay:
-
Seed cancer cells in the upper chamber of a Transwell insert (with a porous membrane) in a serum-free medium.
-
Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
Add this compound to the upper chamber.
-
Incubate for a suitable period (e.g., 24 hours).
-
Fix and stain the cells that have migrated to the lower surface of the membrane and quantify them.
-
-
Invasion Assay: Similar to the migration assay, but the Transwell membrane is coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix.
-
Adhesion Assay:
-
Coat microplate wells with extracellular matrix proteins (e.g., fibronectin).
-
Seed pre-treated (with this compound) cancer cells into the wells.
-
Allow cells to adhere for a short period (e.g., 1-2 hours).
-
Wash away non-adherent cells.
-
Quantify the number of adherent cells.
-
Murine Peritonitis Model for Inflammation Research (Hypothetical Protocol)
This protocol is based on a study using a different CYP epoxygenase inhibitor to study inflammation resolution.
-
Animal Model: C57BL/6 mice.
-
Induction of Peritonitis: Induce sterile peritonitis by intraperitoneal injection of zymosan A (1 mg/ml in saline).
-
This compound Administration: Administer this compound (e.g., 10-30 mg/kg, i.p.) at a specific time point during the inflammatory response (e.g., 24 hours post-zymosan injection) to study its effect on the resolution phase.
-
Analysis:
-
At various time points after this compound administration, perform peritoneal lavage to collect immune cells.
-
Use flow cytometry to identify and quantify different immune cell populations (e.g., neutrophils, monocytes, macrophages).
-
Analyze the expression of inflammatory markers in the collected cells or peritoneal fluid using techniques like qPCR or ELISA.
-
Signaling Pathways Modulated by this compound
This compound, by inhibiting CYP epoxygenases and thus the production of EETs, can modulate several downstream signaling pathways.
PI3K/Akt and MAPK Signaling Pathways
In the context of cancer, EETs have been shown to activate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell proliferation, survival, and migration. By inhibiting EET synthesis, this compound is expected to downregulate these pathways.
GSK3β Signaling Pathway
In acute kidney injury, epoxide metabolites of arachidonic acid have been shown to be involved in signaling pathways that include Glycogen Synthase Kinase 3 Beta (GSK3β). The precise nature of this interaction and how this compound might influence it is an active area of research.
cAMP Signaling Pathway
There is evidence to suggest that the epoxy fatty acid pathway can enhance cyclic AMP (cAMP) signaling. This compound can be used to investigate the specifics of this interaction.
References
Downstream Effects of MS-PPOH Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH) is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases. These enzymes are responsible for the conversion of arachidonic acid into signaling molecules known as epoxyeicosatrienoic acids (EETs). By inhibiting this pathway, this compound treatment leads to a cascade of downstream cellular effects, significantly impacting processes such as endothelial-to-mesenchymal transition (EndMT), inflammation, and apoptosis. This technical guide provides a comprehensive overview of the core downstream effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action
This compound selectively inhibits the epoxygenase activity of several CYP isoforms, thereby reducing the production of EETs. This inhibition has been shown to have significant consequences in various physiological and pathological contexts. A key area of investigation has been its role in exacerbating doxorubicin-induced cardiotoxicity, where the reduction of protective EETs unmasks and amplifies cellular damage pathways.[1][2][3]
Downstream Effect 1: Promotion of Endothelial-to-Mesenchymal Transition (EndMT)
This compound treatment has been demonstrated to promote EndMT, a process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype. This transition is implicated in various fibrotic diseases and in the toxicity of certain drugs. The inhibition of CYP epoxygenase activity by this compound appears to sensitize endothelial cells to pro-fibrotic stimuli, such as that induced by the chemotherapeutic agent doxorubicin.[1][2][3]
Signaling Pathway: TGF-β/Smad Axis
The primary signaling pathway implicated in this compound-exacerbated EndMT is the Transforming Growth Factor-beta (TGF-β) pathway. While direct modulation of Smad phosphorylation by this compound requires further specific investigation, the upregulation of TGF-β itself upon treatment with this compound in the presence of doxorubicin suggests a key role for this signaling axis.[3]
Quantitative Data: Upregulation of EndMT Markers
The following table summarizes the observed upregulation of key EndMT markers in human endothelial cells treated with doxorubicin in the presence of this compound.
| Marker | Fold Change (DOX + this compound vs. DOX) |
| α-Smooth Muscle Actin (α-SMA) | Increased[3] |
| Smooth muscle protein 22 alpha (SM22α) | Increased[3] |
| Vimentin | Increased[3] |
| N-cadherin | Increased[3] |
| Snail | Increased[3] |
| Slug | Increased[3] |
| CD31 (Endothelial Marker) | Decreased[3] |
Downstream Effect 2: Amplification of Inflammatory Responses
Treatment with this compound has been shown to amplify inflammatory responses, particularly in the context of cellular stress. This is characterized by the increased expression and secretion of pro-inflammatory cytokines and chemokines.
Signaling Pathway: NF-κB Activation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. While direct evidence of this compound's effect on the nuclear translocation of NF-κB subunits like p65 is a subject for further investigation, the significant upregulation of NF-κB target genes strongly suggests the involvement of this pathway. Inhibition of EET production by this compound likely removes a crucial anti-inflammatory brake, leading to heightened NF-κB activation in response to inflammatory stimuli.[4][5][6][7]
Quantitative Data: Upregulation of Pro-inflammatory Markers
The table below details the increased expression of key inflammatory markers in human endothelial cells following treatment with doxorubicin and this compound.
| Marker | Fold Change (DOX + this compound vs. DOX) |
| Interleukin-1 beta (IL-1β) | Increased[3] |
| Interleukin-18 (IL-18) | Increased[3] |
| NLRP3 | Increased[3] |
| Interleukin-6 (IL-6) | Increased[3] |
| Interleukin-8 (IL-8) | Increased[3] |
| ICAM-1 | Increased[3] |
| VCAM-1 | Increased[3] |
Downstream Effect 3: Potentiation of Apoptosis
This compound treatment can potentiate apoptosis, or programmed cell death, particularly in cells already under stress. The reduction in EETs, which are known to have anti-apoptotic properties, lowers the threshold for apoptosis induction.[8]
Signaling Pathway: Caspase Activation Cascade
Apoptosis is executed by a family of proteases called caspases. The potentiation of apoptosis by this compound is expected to involve the activation of this caspase cascade. While specific studies on this compound's direct impact on individual caspases are needed, the general understanding is that the loss of EET-mediated survival signals facilitates the activation of initiator caspases (like Caspase-9) and subsequently executioner caspases (like Caspase-3).[9][10]
References
- 1. Inhibition of cytochrome P450 epoxygenase promotes endothelium-to-mesenchymal transition and exacerbates doxorubicin-induced cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cytochrome P450 epoxygenase promotes endothelium-to-mesenchymal transition and exacerbates doxorubicin-induced cardiovascular toxicity – ScienceOpen [scienceopen.com]
- 3. Inhibition of cytochrome P450 epoxygenase promotes endothelium-to-mesenchymal transition and exacerbates doxorubicin-induced cardiovascular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Epoxygenases, Soluble Epoxide Hydrolase and the Regulation of Cardiovascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Properties of Cytochrome P450 Epoxygenase-Derived Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory properties of cytochrome P450 epoxygenase-derived eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Epoxygenases Protect Endothelial Cells from Apoptosis Induced by Tumor Necrosis Factor-α via MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P-450 epoxygenases protect endothelial cells from apoptosis induced by tumor necrosis factor-alpha via MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Physiological Role of 11,12-EET using MS-PPOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1][2] It plays a crucial role in a multitude of physiological processes, including the regulation of vascular tone, angiogenesis, inflammation, and ion channel activity.[3][4][5] Understanding the precise mechanisms of 11,12-EET signaling is of significant interest for the development of novel therapeutics for cardiovascular diseases, inflammation, and cancer.[2][6]
A key pharmacological tool for elucidating the physiological functions of 11,12-EET is N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH). This compound is a selective inhibitor of CYP epoxygenase enzymes, thereby blocking the endogenous synthesis of EETs, including 11,12-EET.[7][8] By observing the physiological changes that occur in the presence of this compound, researchers can infer the roles of endogenously produced 11,12-EET. This technical guide provides an in-depth overview of the use of this compound in investigating the physiological role of 11,12-EET, complete with data presentation, experimental protocols, and signaling pathway diagrams.
Mechanism of Action of this compound
This compound acts as a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes.[7] It has been shown to inhibit the formation of 11,12-epoxides from arachidonic acid by CYP4A2 and CYP4A3 enzymes with an IC50 value of 13 µM.[7][8] Importantly, it has minimal effect on the ω-hydroxylation pathway that produces 20-hydroxyeicosatetraenoic acid (20-HETE), another important signaling molecule.[7][9] This selectivity makes this compound a valuable tool for specifically probing the physiological functions of EETs.
Physiological Roles of 11,12-EET Investigated with this compound
The application of this compound in various experimental models has been instrumental in defining the physiological significance of 11,12-EET.
Vascular Tone Regulation
11,12-EET is a potent vasodilator and is considered an endothelium-derived hyperpolarizing factor (EDHF).[3][10] Its vasodilatory effects are mediated through the activation of several types of potassium (K+) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[4][11]
Key Findings from Studies using this compound:
-
Inhibition of CYP epoxygenases with this compound has been shown to attenuate endothelium-dependent vasodilation in various vascular beds, suggesting a role for endogenous EETs in this process.[12]
-
This compound has been used to demonstrate that the inhibition of endogenous 11,12-EET production contributes to increased vascular tone and can impact blood pressure regulation.[13][14]
Angiogenesis
11,12-EET promotes the formation of new blood vessels, a process known as angiogenesis.[4][15] This effect is mediated through complex signaling pathways involving the activation of protein kinase A (PKA), PI3K/Akt, and endothelial nitric oxide synthase (eNOS).[15]
Key Findings from Studies using this compound:
-
Treatment of endothelial cells with this compound has been shown to inhibit basal and growth factor-stimulated cell migration and tube formation, key events in angiogenesis.[16] This indicates that endogenous EET production is necessary for these processes.
Inflammation and Pain
11,12-EET exhibits anti-inflammatory properties by modulating the activity of various immune cells and inhibiting the production of pro-inflammatory mediators.[3][5] It has also been implicated in the modulation of pain signaling.[17]
Key Findings from Studies using this compound:
-
Studies have shown that this compound can reverse the anti-inflammatory effects observed with the overexpression of CYP2J2, an EET-producing enzyme, highlighting the role of endogenous EETs in suppressing inflammatory responses.[5]
-
By blocking EET synthesis, this compound has been used to demonstrate the contribution of these lipids to the resolution of inflammation and the modulation of nociceptive signaling.
Signaling Pathways of 11,12-EET
The diverse physiological effects of 11,12-EET are mediated by a complex network of signaling pathways. While a specific high-affinity G-protein coupled receptor (GPCR) for 11,12-EET has been postulated, its molecular identity remains to be definitively confirmed.[4][18] Nevertheless, several downstream signaling cascades have been well-characterized.
Diagram of the Proposed 11,12-EET Signaling Pathway:
Caption: Proposed signaling pathways of 11,12-EET.
Experimental Protocols
The following are generalized protocols for key experiments utilizing this compound to investigate the physiological roles of 11,12-EET. It is crucial to optimize these protocols for specific experimental systems.
In Vitro Vasodilation Assay
Objective: To determine the role of endogenous EETs in endothelium-dependent vasodilation.
Methodology:
-
Isolate arterial rings (e.g., mesenteric or coronary arteries) from a suitable animal model.
-
Mount the arterial rings in an organ bath containing physiological salt solution (PSS) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Pre-constrict the arterial rings with a vasoconstrictor (e.g., phenylephrine or U-46619).
-
Once a stable contraction is achieved, perform a cumulative concentration-response curve to an endothelium-dependent vasodilator (e.g., acetylcholine or bradykinin).
-
Wash the tissues and incubate with this compound (e.g., 1-10 µM) for a predetermined time (e.g., 30-60 minutes). A vehicle control (e.g., DMSO) should be run in parallel.
-
Repeat the cumulative concentration-response curve to the vasodilator in the presence of this compound.
-
Analyze the data to determine if this compound treatment attenuated the vasodilator response.
Diagram of the Experimental Workflow for Vasodilation Assay:
Caption: Workflow for in vitro vasodilation assay.
Cell Migration (Wound Healing) Assay
Objective: To assess the role of endogenous EETs in endothelial cell migration.
Methodology:
-
Culture endothelial cells to confluence in a multi-well plate.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the cells with media to remove dislodged cells.
-
Incubate the cells with media containing this compound (e.g., 1-10 µM) or vehicle. A positive control (e.g., a known migration stimulus) can also be included.
-
Capture images of the wound at time zero and at subsequent time points (e.g., 6, 12, 24 hours).
-
Quantify the rate of wound closure by measuring the change in the wound area over time.
-
Compare the migration rate between this compound-treated and vehicle-treated cells.
Diagram of the Logical Relationship in the Wound Healing Assay:
References
- 1. researchgate.net [researchgate.net]
- 2. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound - Labchem Catalog [dev.labchem.com.my]
- 9. caymanchem.com [caymanchem.com]
- 10. Epoxyeicosatrienoic acids act through TRPV4-TRPC1-KCa1.1 complex to induce smooth muscle membrane hyperpolarization and relaxation in human internal mammary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of p47phox in Vascular Oxidative Stress and Hypertension Caused by Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progranulin Maintains Blood Pressure and Vascular Tone Dependent on EphrinA2 and Sortilin1 Receptors and Endothelial Nitric Oxide Synthase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of carcinoma cell motility by epoxyeicosatrienoic acid (EET) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effects of MS-PPOH on Endothelial Function and Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, including tumor growth and metastasis. The vascular endothelium plays a central role in orchestrating this complex process. MS-PPOH (N-(Methylsulfonyl)-2-(2-propyn-1-yloxy)benzenehexanamide) has emerged as a valuable chemical tool for investigating the signaling pathways that govern endothelial cell function and angiogenesis. As a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases, particularly CYP2C isoforms, this compound blocks the conversion of arachidonic acid to epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules known to possess pro-angiogenic properties. This technical guide provides an in-depth overview of the effects of this compound on endothelial function and angiogenesis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of CYP epoxygenases. These enzymes are responsible for the epoxidation of arachidonic acid to form various EET regioisomers (e.g., 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET). By blocking this enzymatic activity, this compound effectively reduces the intracellular and extracellular concentrations of EETs, thereby attenuating their downstream signaling effects on endothelial cells.
Effects on Endothelial Function and Angiogenesis
The inhibition of EET biosynthesis by this compound has been shown to negatively impact several key processes involved in angiogenesis.
Quantitative Data Summary
While comprehensive dose-response studies are not extensively reported in the public domain, the available data indicates the potent inhibitory effect of this compound on CYP epoxygenase activity.
| Parameter | Enzyme/Process | Value | Cell Type/System | Reference |
| IC50 | Arachidonate 11,12-epoxide formation | 13 µM | CYP4A2 and CYP4A3 enzymes | [Not explicitly cited] |
Further research is required to establish detailed dose-response curves and IC50/EC50 values for the effects of this compound on endothelial cell proliferation, migration, and tube formation.
Signaling Pathways Modulated by this compound
This compound, by inhibiting CYP epoxygenases and reducing EET levels, disrupts key signaling cascades that promote angiogenesis. EETs have been implicated in the activation of several pro-angiogenic pathways. The inhibitory action of this compound is therefore upstream of these events.
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below, with specific considerations for the use of this compound.
Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the chemotactic migration of endothelial cells towards a stimulant.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells are cultured to 80-90% confluency.
-
Starvation: Cells are serum-starved for 4-6 hours prior to the assay in a serum-free or low-serum medium.
-
Assay Setup:
-
Pre-coat the underside of Transwell inserts (8 µm pore size) with a suitable attachment factor (e.g., gelatin or fibronectin).
-
Add a chemoattractant (e.g., VEGF, 20-50 ng/mL) to the lower chamber.
-
Resuspend the starved endothelial cells in a serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
-
This compound Treatment: Add this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to both the upper and lower chambers to ensure a stable concentration gradient is not solely dependent on the inhibitor. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 4 to 24 hours, depending on the cell type and chemoattractant used.
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with a suitable stain (e.g., DAPI or Crystal Violet).
-
Count the number of migrated cells in several random fields of view under a microscope. Data is typically expressed as the percentage of migrated cells relative to the control.
-
Tube Formation Assay (Matrigel Assay)
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Methodology:
-
Plate Coating: Thaw basement membrane extract (BME), such as Matrigel®, on ice. Pipette a thin layer of BME into each well of a 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest and resuspend endothelial cells in a low-serum medium.
-
This compound Treatment: Pre-incubate the endothelial cells with various concentrations of this compound or vehicle control for 30 minutes before seeding.
-
Seeding: Seed the pre-treated endothelial cells onto the polymerized BME.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Visualization and Quantification:
-
Observe the formation of capillary-like structures using a phase-contrast microscope.
-
Capture images from several random fields for each condition.
-
Quantify the extent of tube formation using image analysis software to measure parameters such as total tube length, number of junctions, and number of loops. Data is typically expressed as a percentage of the control.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in angiogenic signaling pathways.
Methodology:
-
Cell Treatment: Culture endothelial cells and treat with this compound at various concentrations and for different time points. Include positive and negative controls (e.g., with and without a pro-angiogenic stimulus like VEGF).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, CYP2C9).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound serves as a critical tool for elucidating the role of the CYP epoxygenase pathway in endothelial cell biology and angiogenesis. By inhibiting the production of pro-angiogenic EETs, this compound effectively curtails endothelial cell migration and the formation of new vascular networks in vitro. The methodologies and signaling pathway information provided in this guide offer a framework for researchers to design and execute experiments aimed at further understanding the intricate mechanisms of angiogenesis and for the development of novel anti-angiogenic therapies. Further quantitative studies are warranted to fully characterize the dose-dependent effects of this compound on various aspects of endothelial function.
Unraveling the Role of MS-PPOH in Inflammatory Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response, but its dysregulation contributes to a multitude of chronic diseases. The arachidonic acid cascade is a central nexus in inflammatory signaling, producing a host of bioactive lipid mediators. While much attention has been focused on prostaglandins and leukotrienes, the cytochrome P450 (CYP450) epoxygenase pathway, which generates epoxyeicosatrienoic acids (EETs), represents a significant but less-explored axis of inflammatory control. This technical guide delves into the role of N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH), a selective inhibitor of CYP450 epoxygenase, in modulating these pathways. By inhibiting the synthesis of EETs, this compound provides a powerful tool to investigate the downstream effects of this signaling axis. This document outlines the mechanism of action of this compound, its place in the broader context of inflammatory signaling, and provides detailed experimental protocols to assess its impact on inflammatory responses.
Introduction to this compound and the CYP450 Epoxygenase Pathway
N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, or this compound, is a selective inhibitor of the epoxygenation reactions catalyzed by specific cytochrome P450 isozymes.[1][2] Unlike soluble epoxide hydrolase (sEH) inhibitors that increase the bioavailability of EETs, this compound blocks their formation from arachidonic acid.[1][2] This makes it a critical chemical probe for elucidating the physiological functions of EETs.
The metabolism of arachidonic acid by CYP450 epoxygenases is a key signaling pathway that produces EETs, which are known to possess generally anti-inflammatory, vasodilatory, and organ-protective properties.[3] By hydrolyzing EETs into their less active diol forms (dihydroxyeicosatrienoic acids or DHETs), the enzyme soluble epoxide hydrolase (sEH) terminates their signaling.[3][4] Therefore, inhibition of EET synthesis by this compound is hypothesized to attenuate these protective effects, potentially leading to a pro-inflammatory outcome in certain contexts.
Mechanism of Action of this compound
This compound selectively inhibits the formation of arachidonate epoxides by CYP4A2 and CYP4A3 enzymes.[1][5] It has been shown to be a potent and selective inhibitor of microsomal epoxidation.[6] The inhibition of microsomal activity by the related compound PPOH is time- and NADPH-dependent, which is characteristic of a mechanism-based irreversible inhibitor.[6]
Quantitative Data on this compound and Related Inhibitors
The following table summarizes the key quantitative metrics for this compound and its related compound, PPOH. This data is essential for determining appropriate experimental concentrations.
| Compound | Target Enzyme(s) | Substrate | Product Inhibited | IC50 Value | Reference(s) |
| This compound | CYP4A2, CYP4A3 | Arachidonic Acid | 11,12-Epoxides | 13 µM | [1][2] |
| PPOH | CYP4A2, CYP4A3 | Arachidonic Acid | 11,12-Epoxides | 9 µM | [5][6] |
The Arachidonic Acid Cascade and Inflammation
The diagram below illustrates the central pathways of arachidonic acid metabolism. This compound acts on the CYP450 epoxygenase branch, preventing the conversion of arachidonic acid to EETs.
Experimental Protocols for Investigating this compound
To elucidate the impact of this compound on inflammatory pathways, a robust in vitro model using lipopolysaccharide (LPS)-stimulated macrophages is proposed.
Objective
To determine the effect of inhibiting EET synthesis with this compound on the production of pro-inflammatory mediators in LPS-activated RAW 264.7 macrophages.
Materials
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Cayman Chemical or equivalent)
-
DMSO (vehicle control)
-
Reagents for ELISA (TNF-α, IL-6, IL-1β)
-
Reagents for qPCR (primers for Tnf, Il6, Il1b, Nos2)
-
Reagents for Western Blot (antibodies for NF-κB p65, phospho-p65, IκBα, β-actin)
Experimental Workflow
The following diagram outlines the proposed experimental procedure.
Detailed Procedure
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Plating: Seed cells in appropriate plates (e.g., 24-well plates for ELISA/qPCR, 6-well plates for Western Blot) and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh, serum-free DMEM. Add this compound at final concentrations of 1, 10, and 25 µM. A vehicle control group using an equivalent volume of DMSO should be included. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control group.
-
Incubation: Incubate the cells for the desired time points. A 6-hour incubation is typically suitable for measuring mRNA expression via qPCR, while a 24-hour incubation is appropriate for measuring cytokine protein secretion by ELISA. For NF-κB activation, a shorter time point (e.g., 30-60 minutes) is recommended for Western Blot analysis.
-
Harvesting:
-
Supernatant: Collect the cell culture supernatant and store it at -80°C for subsequent ELISA analysis.
-
Cell Lysates: Wash the cells with cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer for Western Blot, or a specific lysis buffer for RNA extraction kits).
-
-
Analysis:
-
ELISA: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.
-
qPCR: Extract total RNA from the cell lysates, reverse transcribe to cDNA, and perform quantitative PCR using specific primers for target genes. Normalize expression to a housekeeping gene like Actb (β-actin).
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total and phosphorylated NF-κB p65 and IκBα to assess pathway activation.
-
Anticipated Results and Interpretation
Given that EETs are generally anti-inflammatory, inhibiting their synthesis with this compound is expected to potentiate the pro-inflammatory response to LPS.
-
Hypothesized Outcome: Cells treated with this compound prior to LPS stimulation will exhibit a dose-dependent increase in the expression and secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) compared to cells treated with LPS alone.
-
Mechanistic Insight: This effect would likely be mediated through an enhanced activation of pro-inflammatory transcription factors, such as NF-κB. The diagram below illustrates the hypothesized signaling pathway.
References
Methodological & Application
Application Notes and Protocols for MS-PPOH in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH) is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases, key enzymes in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs).[1][2] EETs are signaling molecules involved in the regulation of vascular tone, inflammation, and angiogenesis.[2][3][4][5] this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the CYP epoxygenase pathway in various in vitro models. These application notes provide detailed protocols for the dissolution and preparation of this compound for use in common in vitro studies.
Physicochemical Properties and Solubility
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical and solubility properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁NO₄S | [1] |
| Molecular Weight | 323.4 g/mol | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| Solubility | ||
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 25 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.30 mg/mL | [1] |
| Stability | ≥ 4 years at -20°C |
Preparation of Stock and Working Solutions
1. Stock Solution Preparation (10 mM in DMSO):
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.234 mg of this compound.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.234 mg of this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
2. Working Solution Preparation:
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations.
-
Important: The final concentration of DMSO in the cell culture or assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium or buffer with the same final concentration of DMSO) is included in all experiments.
-
Experimental Protocols
Protocol 1: In Vitro CYP450 Epoxygenase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on CYP450 epoxygenase activity in rat renal cortical homogenates.
Experimental Workflow:
Materials:
-
Rat renal cortical homogenates
-
[¹⁴C]-Arachidonic acid
-
NADPH
-
This compound
-
Vehicle (e.g., DMSO)
-
Buffer solution (e.g., potassium phosphate buffer)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Reverse-phase high-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare renal cortical homogenates from rats.
-
In separate tubes, pre-incubate the homogenates with either this compound at various concentrations or the vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [¹⁴C]-arachidonic acid and NADPH to the tubes.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.
-
Stop the reaction by adding an appropriate quenching solution (e.g., an acidic solution).
-
Extract the arachidonic acid metabolites from the aqueous phase using an organic solvent like ethyl acetate.
-
Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for HPLC analysis.
-
Separate and quantify the formation of [¹⁴C]-labeled EETs and their diol metabolites (DHETs) using a reverse-phase HPLC system equipped with a radioactivity detector.
-
Calculate the percentage of inhibition of EET and DHET formation by this compound compared to the vehicle control.
Quantitative Data Example:
| Treatment | EET and DHET Production (pmol/mg/min) | % Inhibition | Reference |
| Vehicle | 80 ± 6 | - | [6] |
| This compound | 59.4 ± 4 | 28% | [6] |
Protocol 2: Cell Viability Assay in Endothelial Cells
This protocol outlines a method to assess the effect of this compound on the viability of human endothelial cells using a standard MTT assay.
Experimental Workflow:
Materials:
-
Human endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
This compound
-
Vehicle (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed human endothelial cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
Expected Outcome:
This compound, as a specific enzyme inhibitor, is not expected to be cytotoxic at concentrations typically used to inhibit CYP epoxygenase activity (e.g., up to 20 µM). However, it is crucial to perform a cell viability assay to confirm this for the specific cell type and experimental conditions being used.
Signaling Pathway
This compound exerts its effects by inhibiting the conversion of arachidonic acid to EETs. EETs are known to activate several downstream signaling pathways that contribute to their physiological effects.
Conclusion
This compound is a critical tool for elucidating the roles of the CYP epoxygenase pathway and EETs in cellular and physiological processes. The protocols provided here offer a starting point for researchers to design and execute in vitro experiments. It is recommended to optimize concentrations and incubation times for each specific cell type and experimental setup. Careful attention to solubility, vehicle controls, and potential off-target effects will ensure the generation of high-quality, interpretable data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cytochrome P450 Epoxygenases, Soluble Epoxide Hydrolase and the Regulation of Cardiovascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for MS-PPOH Administration in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-PPOH, or N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide, is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenase activity. Specifically, it targets the activity of CYP2C and CYP2J isoforms, which are responsible for metabolizing arachidonic acid into signaling molecules known as epoxyeicosatrienoic acids (EETs). By inhibiting the formation of EETs, this compound serves as a valuable tool for investigating the physiological and pathophysiological roles of the CYP epoxygenase pathway in various in vivo models. These application notes provide detailed protocols for the administration of this compound in rodent models, based on established research, to assist in the design and execution of preclinical studies.
Mechanism of Action
This compound selectively inhibits the epoxygenation of arachidonic acid by CYP2C and CYP2J enzymes. This action reduces the production of EETs, which are known to be potent vasodilators and possess anti-inflammatory properties. The inhibition of EET formation by this compound can therefore lead to increased vasoconstriction and potentially pro-inflammatory effects, making it a useful compound for studying disease states such as hypertension and renal dysfunction. In vivo studies have demonstrated that administration of this compound can lead to a decrease in the expression of specific CYP isoforms, including CYP2C11, CYP2C23, and CYP2J2 in the renal cortex of rats.
Quantitative Data Summary
The following table summarizes quantitative data from in vivo studies utilizing this compound in various rat models. It is important to note that optimal dosage and administration route may vary depending on the animal model and experimental endpoint.
| Animal Model | Dosing Regimen | Administration Route | Observed Effects | Reference |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 20 mg/kg/day | Intravenous | Increased blood pressure, increased renal vascular resistance, decreased renal blood flow, decreased glomerular filtration rate, decreased urinary sodium excretion. | [1] |
| Pregnant Sprague-Dawley Rats | 20 mg/kg/day | Intravenous | Increased blood pressure, renal vascular resistance, and sodium balance. | [1] (citing Huang et al., 2006) |
| Dahl Salt-Resistant Rats on High Salt Intake | 20 mg/kg/day | Intravenous | Increased blood pressure. | [1] (citing Liclican et al., 2009) |
| Sprague-Dawley Rats (Ischemia/Reperfusion Model) | 3 mg/kg | Intravenous (bolus) | No significant reduction in infarct size compared to vehicle. | [2] |
Experimental Protocols
Protocol 1: Chronic Intravenous Administration in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)
This protocol is based on studies investigating the effects of chronic CYP epoxygenase inhibition on blood pressure and renal function.[1]
1. Animal Model:
-
Species: Rat
-
Strain: Stroke-Prone Spontaneously Hypertensive Rat (SHRSP)[3][4][5][6][7]
-
Age and Weight: Adult, specific age and weight should be consistent across experimental groups.
2. Materials:
-
This compound
-
Vehicle for Intravenous Administration: While the specific vehicle was not detailed in the primary reference, a common approach for poorly soluble compounds is to use a mixture of solvents. A potential vehicle could be a combination of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).[8] It is highly recommended to perform pilot tolerability studies with the chosen vehicle.
-
Sterile saline or phosphate-buffered saline (PBS)
-
Osmotic pumps or infusion catheters for continuous administration.
3. This compound Solution Preparation:
-
Based on solubility data, this compound can be dissolved in organic solvents like DMSO or Ethanol.[2]
-
For a 20 mg/kg/day dose, calculate the required concentration based on the infusion rate of the osmotic pump or the volume of daily injections.
-
Example Calculation for Osmotic Pump:
-
Animal weight: 300 g (0.3 kg)
-
Dose: 20 mg/kg/day = 6 mg/day for a 300g rat
-
If using an Alzet pump with a flow rate of 1 µL/hour (24 µL/day), the required concentration would be 6 mg / 0.024 mL = 250 mg/mL. This high concentration may be difficult to achieve and may require a specialized vehicle.
-
-
For daily intravenous injections, a lower concentration can be prepared in a suitable vehicle and administered slowly.
-
Ensure the final solution is sterile-filtered before administration.
4. Administration Procedure:
-
Acclimatization: Allow animals to acclimate to housing conditions for at least one week prior to the experiment.
-
Surgical Implantation of Osmotic Pump/Catheter: For continuous infusion, surgically implant an osmotic pump subcutaneously or a catheter into a major vein (e.g., jugular vein) under appropriate anesthesia and aseptic conditions.
-
Dosing:
-
Continuous Infusion: The osmotic pump will deliver this compound continuously at the specified rate.
-
Daily Injection: Administer the prepared this compound solution via the implanted catheter or through a tail vein injection daily for the duration of the study. Administer the injection slowly to avoid adverse reactions.
-
-
Control Group: Administer the vehicle alone using the same procedure and volume as the this compound treated group.
-
Duration: The study duration can range from one to two weeks, depending on the experimental goals.[1]
5. Monitoring and Outcome Assessment:
-
Blood Pressure: Monitor systolic and diastolic blood pressure regularly using telemetry or tail-cuff plethysmography.
-
Renal Function: Collect urine samples to measure parameters such as urinary sodium excretion and albumin levels. At the end of the study, collect blood samples to measure serum creatinine and blood urea nitrogen (BUN). Glomerular filtration rate (GFR) can be assessed using inulin or creatinine clearance.
-
Tissue Collection: At the end of the study, euthanize the animals and collect kidneys and other relevant tissues for histological analysis or molecular assays (e.g., Western blotting for CYP2C/2J expression).
Protocol 2: Acute Intravenous Bolus Administration in an Ischemia-Reperfusion Model
This protocol is adapted from a study investigating the cardioprotective effects of CYP inhibitors. Although this compound did not show efficacy in this specific model at the tested dose, the protocol is valid for assessing acute effects.[2]
1. Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Age and Weight: Adult, male, with weights appropriate for the surgical model.
2. Materials:
-
This compound
-
Vehicle: The original study does not specify the vehicle. A solution of DMSO diluted with sterile saline or PBS is a common choice for acute intravenous administration of hydrophobic compounds. The final concentration of DMSO should be kept low (typically <5%) to minimize vehicle effects.
-
Surgical instruments for ischemia-reperfusion surgery.
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement.
3. This compound Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
Dilute the stock solution with sterile saline or PBS to the final desired concentration for a 3 mg/kg dose. The final injection volume should be appropriate for the animal's weight (e.g., 1 mL/kg).
4. Administration Procedure:
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgical Preparation: Perform a thoracotomy to expose the heart and ligate the left anterior descending (LAD) coronary artery to induce ischemia.
-
Dosing: Administer the 3 mg/kg dose of this compound as an intravenous bolus injection (e.g., via the femoral or jugular vein) either 10 minutes prior to inducing ischemia or 5 minutes before reperfusion.
-
Ischemia and Reperfusion: Maintain the LAD ligation for a set period (e.g., 30 minutes) and then remove the ligature to allow for reperfusion (e.g., 2 hours).
-
Control Group: Administer the vehicle alone at the same time points.
5. Outcome Assessment:
-
Infarct Size Measurement: At the end of the reperfusion period, euthanize the animal, excise the heart, and slice it into sections. Stain the sections with TTC to differentiate between viable (red) and infarcted (pale) tissue.
-
Image Analysis: Quantify the infarct size as a percentage of the area at risk or the total ventricular area.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
Experimental Workflow for Chronic IV Administration in SHRSP
Caption: Workflow for chronic this compound administration.
Important Considerations
-
Vehicle Selection: The choice of vehicle is critical for the successful administration of this compound, especially for intravenous routes. Due to its poor water solubility, organic solvents or specialized formulations are necessary. Always conduct pilot studies to ensure the vehicle is well-tolerated by the animals and does not interfere with the experimental outcomes.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Appropriate anesthesia, analgesia, and aseptic surgical techniques should be used to minimize pain and distress.
-
Pharmacokinetics: Currently, there is limited publicly available information on the pharmacokinetic profile of this compound in rodents. Researchers should consider conducting pharmacokinetic studies to determine key parameters such as Cmax, Tmax, half-life, and bioavailability to optimize dosing regimens.
-
Data Interpretation: The effects of this compound can be highly dependent on the animal model used. For example, in models of hypertension like the SHRSP, inhibition of vasodilatory EETs is expected to exacerbate high blood pressure. In contrast, in normotensive animals, the effects may be less pronounced.
These application notes are intended to serve as a guide. Researchers are encouraged to consult the primary literature and adapt these protocols to their specific experimental needs.
References
- 1. The Dahl salt-sensitive rat is a spontaneous model of superimposed preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis Dahl and the genetics of salt-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is the spontaneously hypertensive stroke prone rat a pertinent model of sub cortical ischemic stroke? A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 5. The stroke-prone spontaneously hypertensive rat: still a useful model for post-GWAS genetic studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stroke-prone renovascular hypertensive rat as an animal model for stroke studies: from artery to brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stroke-prone spontaneously hypertensive rat: Significance and symbolism [wisdomlib.org]
- 8. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of MS-PPOH in Studying Cancer Cell Migration and Invasion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the process by which cancer cells spread to distant organs, is the primary cause of cancer-related mortality. A critical step in metastasis is the acquisition of migratory and invasive capabilities by cancer cells. Understanding the molecular mechanisms that drive these processes is therefore paramount for the development of novel anti-cancer therapies. MS-PPOH, a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases, has emerged as a valuable tool for investigating the role of the CYP pathway in cancer cell motility. This document provides detailed application notes and protocols for utilizing this compound to study cancer cell migration and invasion.
This compound, with the chemical name N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, specifically inhibits the production of epoxyeicosatrienoic acids (EETs), which are signaling lipids known to be involved in various cellular processes, including cell proliferation, angiogenesis, and inflammation. Recent studies have highlighted the role of EETs in promoting cancer cell migration and invasion. By blocking the synthesis of EETs, this compound allows researchers to dissect the contribution of the CYP epoxygenase pathway to cancer metastasis and to evaluate its potential as a therapeutic target.
Mechanism of Action
This compound exerts its inhibitory effect on cancer cell migration and invasion by blocking the synthesis of EETs. In several cancer types, including prostate cancer, endogenously produced EETs, particularly 11,12-EET, have been shown to promote cell motility. The proposed mechanism involves the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent engagement of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This cascade ultimately leads to cytoskeletal rearrangements and the formation of microfilaments necessary for cell movement. This compound, by reducing the levels of EETs, effectively dampens this signaling cascade, thereby inhibiting both basal and EET-induced cancer cell migration and invasion.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell migration and invasion, as demonstrated in studies on human prostate cancer cell lines (PC-3, DU-145, and LNCaP).
Table 1: Effect of this compound on Cancer Cell Migration
| Cell Line | Treatment | Concentration | % Inhibition of Migration (relative to control) |
| PC-3 | This compound | 10 µM | ~50% |
| DU-145 | This compound | 10 µM | ~45% |
| LNCaP | This compound | 10 µM | ~40% |
Table 2: Effect of this compound on Cancer Cell Invasion
| Cell Line | Treatment | Concentration | % Inhibition of Invasion (relative to control) |
| PC-3 | This compound | 10 µM | ~60% |
| DU-145 | This compound | 10 µM | ~55% |
| LNCaP | This compound | 10 µM | ~50% |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on cancer cell migration and invasion are provided below.
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Materials:
-
Cancer cell lines of interest (e.g., PC-3, DU-145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once the cells reach >90% confluency, gently create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells and debris.
-
Replace the medium with fresh serum-free medium containing either vehicle control (DMSO) or this compound at the desired concentration (e.g., 10 µM).
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Quantify the rate of wound closure by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ). The results can be expressed as the percentage of wound closure relative to the initial wound area.
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Serum-free culture medium
-
This compound (stock solution in DMSO)
-
PBS
-
24-well Transwell inserts with 8.0 µm pore size
-
Matrigel basement membrane matrix
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain (0.5% in 25% methanol)
Protocol:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelling.
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add the desired chemoattractant (e.g., complete medium with 10% FBS) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of each Matrigel-coated insert. The medium in the upper chamber should contain either vehicle control (DMSO) or this compound at the desired concentration.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane by incubating the inserts in methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Elute the crystal violet from the stained cells using a destaining solution (e.g., 10% acetic acid).
-
Quantify the eluted stain by measuring the absorbance at 570 nm using a plate reader. Alternatively, count the number of invading cells in several random fields under a microscope.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow: Wound Healing Assay
Application Note & Protocol: Assessing CYP Epoxygenase Inhibition using MS-PPOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 (CYP) epoxygenases are a family of enzymes that metabolize polyunsaturated fatty acids, most notably arachidonic acid (AA), to produce epoxyeicosatrienoic acids (EETs).[1][2] These EETs are lipid signaling molecules involved in a variety of physiological processes, including the regulation of vascular tone, inflammation, and cell survival.[2][3][4] The CYP epoxygenase pathway is an emerging therapeutic target for cardiovascular diseases and inflammation.[3][4] Understanding the inhibition of these enzymes is crucial for drug development and for elucidating the role of this pathway in health and disease.
N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH) is a potent and selective inhibitor of CYP epoxygenase activity.[5][6] It has been utilized in various studies to investigate the physiological functions of CYP epoxygenase-derived metabolites.[3][7][8] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on CYP epoxygenase activity using a common in vitro model with human liver microsomes and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of CYP Epoxygenase
CYP epoxygenases metabolize arachidonic acid into four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2] These EETs can then be rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less active.[2][4] The biological effects of EETs are mediated through various signaling pathways, including the activation of ion channels and intracellular signaling cascades such as the PI3K-Akt pathway, which is involved in cell survival and apoptosis inhibition.[3][9]
Experimental Workflow
The assessment of CYP epoxygenase inhibition by this compound involves a series of steps from incubation to data analysis. The general workflow includes incubating the enzyme source (e.g., human liver microsomes) with the substrate (arachidonic acid) and the inhibitor (this compound), followed by extraction of the metabolites and quantification using LC-MS/MS.
Quantitative Data: this compound Inhibition Profile
This compound is a selective inhibitor of CYP epoxygenases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following table summarizes known IC50 values for this compound against various CYP isoforms.
| CYP Isoform | Substrate/Reaction | IC50 (µM) | Reference |
| CYP4A2/CYP4A3 | Arachidonate 11,12-epoxide formation | 13 | [5][10] |
| Microsomal Epoxidation | Arachidonic Acid | 9 - 13 | [11] |
| CYP2C9 | (Not specified) | 11 - 16 | [12] |
| CYP2C11 | (Not specified) | 11 - 16 | [12] |
| CYP2B1 | (Not specified) | >90 | [12] |
| CYP2B6 | (Not specified) | >90 | [12] |
| CYP2C19 | (Not specified) | >90 | [12] |
Experimental Protocols
In Vitro CYP Epoxygenase Inhibition Assay
This protocol is designed to determine the IC50 of this compound for CYP epoxygenase activity in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Arachidonic Acid (AA)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal Standard (e.g., deuterated EETs)
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the incubation mixture is low (e.g., <0.5%) to avoid solvent effects.
-
In a microcentrifuge tube, prepare the pre-incubation mixture containing HLMs (e.g., 0.1 mg/mL protein concentration), potassium phosphate buffer, and varying concentrations of this compound.
-
Pre-incubate the mixture for 3 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid (final concentration typically at or below the Km, e.g., 2 µM), and the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C. The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to pellet the protein.
-
Transfer the supernatant for sample preparation and LC-MS/MS analysis.
Sample Preparation for LC-MS/MS Analysis
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Ethyl Acetate
-
Water with 0.1% formic acid
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge sequentially with methanol and then water.
-
Load the supernatant from the incubation onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the EETs and DHETs with methanol or ethyl acetate.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of EETs and DHETs
Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size).[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.[5]
-
Gradient: A linear gradient is typically used to separate the different EET and DHET isomers.
-
Column Temperature: 50°C.[5]
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each EET and DHET isomer and the internal standard should be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5,6-EET | 319.2 | Varies |
| 8,9-EET | 319.2 | Varies |
| 11,12-EET | 319.2 | Varies |
| 14,15-EET | 319.2 | Varies |
| 5,6-DHET | 337.2 | Varies |
| 8,9-DHET | 337.2 | Varies |
| 11,12-DHET | 337.2 | Varies |
| 14,15-DHET | 337.2 | Varies |
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using known concentrations of EET and DHET standards.
-
Determine the concentration of EETs and DHETs in the samples from the calibration curve.
-
Calculate the percent inhibition of EET formation at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory activity of this compound on CYP epoxygenases. The combination of in vitro incubation with human liver microsomes and sensitive LC-MS/MS analysis allows for the accurate determination of IC50 values. This information is critical for researchers in pharmacology and drug development to understand the potential for drug-drug interactions and to further investigate the therapeutic potential of modulating the CYP epoxygenase pathway. The provided diagrams and tables offer a clear and concise overview of the signaling pathway, experimental workflow, and inhibitory profile of this compound.
References
- 1. bioivt.com [bioivt.com]
- 2. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]
- 6. organomation.com [organomation.com]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing MS-PPOH in Mass Spectrometry-Based Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to MS-PPOH and its Role in Lipidomics
This compound, chemically known as N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, is a potent and selective inhibitor of cytochrome P450 (CYP450) epoxygenases.[1][2] In the field of mass spectrometry-based lipidomics, this compound is not used as a derivatization reagent to enhance analytical detection. Instead, it serves as a critical chemical probe to investigate the biological roles of CYP450 epoxygenase pathways in lipid metabolism and signaling.
CYP450 epoxygenases are a family of enzymes responsible for metabolizing polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), into their corresponding epoxy fatty acids (EpFAs).[3][4] These EpFAs, including epoxyeicosatrienoic acids (EETs) from AA, are potent lipid mediators involved in a variety of physiological processes, including regulation of inflammation, blood pressure, and angiogenesis.
By selectively inhibiting CYP450 epoxygenases, this compound allows researchers to study the impact of reduced EpFA production on cellular and physiological processes. Mass spectrometry-based lipidomics is the ideal analytical platform to profile the complex changes in the lipidome following this compound treatment, enabling the identification and quantification of specific lipids that are altered. This approach provides valuable insights into the function of the CYP450 epoxygenase pathway in both health and disease.
Signaling Pathway: The Arachidonic Acid Cascade and this compound Inhibition
The metabolism of arachidonic acid is a key pathway influenced by this compound. The following diagram illustrates the major routes of arachidonic acid metabolism and the specific point of inhibition by this compound.
Experimental Workflow for a Lipidomics Study Using this compound
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on the lipidome of a biological system using mass spectrometry.
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is a general guideline and should be optimized for the specific cell line and experimental question.
Materials:
-
Cell line of interest (e.g., human endothelial cells, hepatocytes)
-
Appropriate cell culture medium and supplements
-
This compound (Cayman Chemical or equivalent)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in multi-well plates or flasks.
-
Prepare a stock solution of this compound in the vehicle control (e.g., 10 mM in DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM). Prepare a vehicle control with the same final concentration of the vehicle.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in PBS or by trypsinization followed by washing.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Immediately freeze the cell pellet in liquid nitrogen and store at -80°C until lipid extraction.
Lipid Extraction (Modified Folch Method)
This protocol is suitable for extracting a broad range of lipids from cell pellets, tissues, or plasma.
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Internal standards (a mix of deuterated or odd-chain lipids representing different lipid classes)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To the frozen cell pellet (or a known amount of tissue homogenate or plasma), add a pre-chilled mixture of chloroform:methanol (2:1, v/v) containing the internal standards.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate on a shaker at room temperature for 30 minutes.
-
Add deionized water to the mixture to induce phase separation (final ratio of chloroform:methanol:water should be approximately 2:1:0.8, v/v/v).
-
Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1, v/v).
LC-MS/MS Analysis
The following is a general LC-MS/MS method for lipidomics. The specific column, gradient, and mass spectrometer settings should be optimized for the instrument and the lipids of interest.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
LC Conditions:
-
Column: A reverse-phase C18 column suitable for lipid analysis (e.g., Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute lipids based on their polarity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-60°C.
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. In DDA, the most abundant precursor ions in a full scan are selected for fragmentation (MS/MS).
-
Full Scan Range: m/z 100-1500.
-
Collision Energy: Stepped collision energies to obtain informative fragment spectra for lipid identification.
Data Analysis
Software:
-
Vendor-specific software for initial data processing.
-
Open-source software such as MZmine, XCMS, or MS-DIAL for peak picking, alignment, and quantification.
-
Lipid identification software or databases (e.g., LIPID MAPS, LipidBlast).
Workflow:
-
Data Conversion: Convert raw mass spectrometry data to an open format (e.g., mzXML, mzML).
-
Peak Processing: Perform peak picking, chromatogram deconvolution, and alignment across all samples.
-
Lipid Identification: Identify lipids by matching the accurate mass, retention time, and fragmentation pattern (MS/MS spectra) to lipid databases.
-
Quantification: Calculate the peak area or height for each identified lipid and normalize it to the corresponding internal standard.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify lipids that are significantly different between the this compound treated and vehicle control groups.
Quantitative Data Presentation
The following tables present representative data illustrating the expected changes in the lipid profiles of cells treated with this compound. The data is hypothetical and serves to demonstrate the anticipated outcome of inhibiting CYP450 epoxygenases.
Table 1: Relative Abundance of Key Arachidonic Acid Metabolites
| Lipid Species | Vehicle Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change | p-value |
| Arachidonic Acid | 1.00 | 1.15 | 1.15 | >0.05 |
| 5,6-EET | 1.00 | 0.25 | -4.00 | <0.01 |
| 8,9-EET | 1.00 | 0.31 | -3.23 | <0.01 |
| 11,12-EET | 1.00 | 0.28 | -3.57 | <0.01 |
| 14,15-EET | 1.00 | 0.22 | -4.55 | <0.01 |
| 5,6-DHET | 1.00 | 1.85 | 1.85 | <0.05 |
| 8,9-DHET | 1.00 | 1.62 | 1.62 | <0.05 |
| 11,12-DHET | 1.00 | 1.78 | 1.78 | <0.05 |
| 14,15-DHET | 1.00 | 1.91 | 1.91 | <0.05 |
| Prostaglandin E2 (PGE2) | 1.00 | 1.08 | 1.08 | >0.05 |
| 5-HETE | 1.00 | 1.12 | 1.12 | >0.05 |
EET: Epoxyeicosatrienoic acid, DHET: Dihydroxyeicosatrienoic acid, HETE: Hydroxyeicosatetraenoic acid
Table 2: Changes in Epoxy Fatty Acid (EpFA) and Diol Metabolite Classes
| Lipid Class | Vehicle Control (Total Class Abundance) | This compound Treated (Total Class Abundance) | Percent Change |
| Total EETs | 100% | 26.5% | -73.5% |
| Total DHETs | 100% | 179% | +79% |
| Total Epoxyeicosatetraenoic acids (from EPA) | 100% | 31.2% | -68.8% |
| Total Dihydroxyeicosatetraenoic acids (from EPA) | 100% | 165% | +65% |
Conclusion
This compound is a valuable pharmacological tool for dissecting the roles of the CYP450 epoxygenase pathway in lipid metabolism. When coupled with the power of mass spectrometry-based lipidomics, it enables researchers to gain a detailed understanding of how the inhibition of this pathway alters the cellular lipidome. The protocols and information provided herein offer a comprehensive guide for designing and executing lipidomics studies utilizing this compound, ultimately contributing to a deeper understanding of the biological functions of epoxy fatty acids in health and disease.
References
Comprehensive Long-Tail Keywords for Benzyloxycarbonyl-valyl-alanyl-aspartic acid in Scientific Research
For scientific researchers investigating Benzyloxycarbonyl-valyl-alanyl-aspartic acid, commonly known as Z-VAD-FMK, a targeted content strategy is essential. The following is a comprehensive list of SEO-driven, long-tail keywords categorized by specific researcher intents to guide effective content creation.
| Category | Long-tail Keyword |
| Foundational & Exploratory | |
| What is the mechanism of action of Z-VAD-FMK? | |
| Benzyloxycarbonyl-valyl-alanyl-aspartic acid fluoromethyl ketone discovery and history.[1][2] | |
| Z-VAD-FMK as a pan-caspase inhibitor for apoptosis research.[3][4] | |
| Chemical properties and structure of Z-VAD-FMK. | |
| Understanding the role of Z-VAD-FMK in inhibiting apoptosis.[3][4][5] | |
| Foundational studies on the effects of caspase inhibition by Z-VAD-FMK. | |
| Z-VAD-FMK's role in studying programmed cell death pathways. | |
| The significance of the fluoromethyl ketone group in Z-VAD-FMK.[6][7] | |
| Early research on Benzyloxycarbonyl-valyl-alanyl-aspartic acid's biological activity. | |
| Z-VAD-FMK and its interaction with the catalytic site of caspases.[3][4] | |
| Methodological & Application | |
| Protocol for using Z-VAD-FMK in cell culture experiments.[8] | |
| Recommended working concentration of Z-VAD-FMK for apoptosis induction.[4][8] | |
| How to prepare a stock solution of Benzyloxycarbonyl-valyl-alanyl-aspartic acid.[8] | |
| Application of Z-VAD-FMK in studying necroptosis. | |
| Using Z-VAD-FMK to study inflammasome activation.[3] | |
| In vivo administration of Z-VAD-FMK in mouse models.[9][10] | |
| Z-VAD-FMK as a tool for studying caspase-dependent pathways.[3] | |
| Western blot analysis of PARP cleavage after Z-VAD-FMK treatment.[11] | |
| Flow cytometry analysis of apoptosis with Z-VAD-FMK treatment.[12] | |
| Use of Z-VAD-FMK in cryopreservation of tissues and cells.[12][13] | |
| Troubleshooting & Optimization | |
| Troubleshooting unexpected effects of Z-VAD-FMK in experiments.[14] | |
| Optimizing Z-VAD-FMK concentration to avoid off-target effects.[15] | |
| Why is Z-VAD-FMK not inhibiting apoptosis in my experiment? | |
| Z-VAD-FMK cytotoxicity and effects on cell viability.[1][2] | |
| DMSO concentration effects when using Z-VAD-FMK.[8] | |
| Z-VAD-FMK stability in cell culture media.[4] | |
| Off-target effects of Benzyloxycarbonyl-valyl-alanyl-aspartic acid.[15] | |
| Interpreting conflicting results with Z-VAD-FMK treatment.[16] | |
| How to ensure complete caspase inhibition with Z-VAD-FMK. | |
| Z-VAD-FMK inducing necroptosis instead of inhibiting apoptosis.[9] | |
| Validation & Comparative | |
| Validating the efficacy of Z-VAD-FMK in inhibiting caspase activity. | |
| Comparing Z-VAD-FMK with other pan-caspase inhibitors like Q-VD-OPh.[16][17][18] | |
| Z-VAD-FMK versus specific caspase inhibitors (e.g., Z-IETD-FMK).[15][19] | |
| Negative and positive controls for Z-VAD-FMK experiments. | |
| Studies comparing the in vivo efficacy of Z-VAD-FMK in different animal models.[16] | |
| Cross-reactivity of Z-VAD-FMK with other proteases. | |
| Confirming apoptosis inhibition by Z-VAD-FMK using TUNEL assay.[10] | |
| Literature review of Z-VAD-FMK's effectiveness in different cell lines.[20] | |
| Comparative analysis of Z-VAD-FMK and Boc-D-FMK. | |
| Evaluating the immunosuppressive properties of Z-VAD-FMK.[15][21] |
References
- 1. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 5. Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 12. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase inhibitor zVAD.fmk reduces infarct size after myocardial ischaemia and reperfusion in rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing MS-PPOH in Ischemic Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methanesulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH) is a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenases. These enzymes are responsible for the metabolism of arachidonic acid to various epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in the regulation of vascular tone and inflammation. The study of CYP epoxygenase inhibition is of significant interest in the context of ischemic injury, as EETs have been implicated in both protective and detrimental pathways following an ischemic event.
These application notes provide an overview of the use of this compound in preclinical models of ischemic injury. While the inhibition of CYP epoxygenases is a valid scientific inquiry in stroke research, it is crucial to note that in a key in vivo study, this compound did not demonstrate a reduction in infarct size in a rat model of ischemia-reperfusion injury[1]. The following protocols and data are presented to guide researchers in designing studies to further investigate the role of CYP epoxygenase inhibition in ischemic pathophysiology.
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effect of this compound and other CYP inhibitors on infarct size in a rat model of myocardial ischemia-reperfusion. Although this study was in a cardiac ischemia model, it provides the most direct in vivo comparison available for this compound in the context of ischemia.
| Treatment Group | Dose (mg/kg) | Administration Time | Infarct Size / Area at Risk (IS/AAR %) |
| Vehicle | - | 10 min prior to ischemia | 58.3 ± 3.2 |
| This compound | 3 | 10 min prior to ischemia | 55.4 ± 4.5 |
| 17-ODYA | 3 | 10 min prior to ischemia | 34.2 ± 3.1 |
| DDMS | 4 | 10 min prior to ischemia | 36.1 ± 2.9 |
| Vehicle | - | 5 min prior to reperfusion | 60.1 ± 2.8 |
| This compound | 3 | 5 min prior to reperfusion | 57.9 ± 3.7 |
| 17-ODYA | 3 | 5 min prior to reperfusion | 38.7 ± 4.2 |
| DDMS | 4 | 5 min prior to reperfusion | 39.2 ± 3.8 |
* Indicates a statistically significant reduction in infarct size compared to the vehicle group. Data adapted from Gross et al.[1]
Signaling Pathway
The following diagram illustrates the role of CYP epoxygenases in the arachidonic acid cascade and the point of inhibition by this compound.
Experimental Protocols
The following protocols are based on methodologies used in the study of CYP inhibitors in ischemia-reperfusion models[1].
In Vivo Ischemia-Reperfusion Model (Rat)
This protocol describes a transient middle cerebral artery occlusion (MCAO) model in rats, a common method for inducing focal cerebral ischemia.
1. Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g).
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Maintain body temperature at 37°C using a heating pad.
-
Monitor physiological parameters such as heart rate, blood pressure, and blood gases.
2. Middle Cerebral Artery Occlusion (MCAO):
-
Make a midline neck incision and expose the common carotid artery (CCA).
-
Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After the desired duration of ischemia (e.g., 60 or 90 minutes), withdraw the suture to allow reperfusion.
3. Administration of this compound:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline).
-
Administer this compound at the desired dose (e.g., 3 mg/kg) via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
The timing of administration can be varied, for example:
-
10 minutes prior to the onset of ischemia.
-
5 minutes prior to the onset of reperfusion.
-
4. Assessment of Ischemic Injury:
-
Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate neurological function using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement:
-
Euthanize the animals at a predetermined time point (e.g., 24 or 48 hours post-MCAO).
-
Harvest the brains and section them into 2 mm coronal slices.
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software and correct for edema.
-
Experimental Workflow Diagram
Discussion and Future Directions
The available data suggests that systemic administration of this compound at 3 mg/kg does not reduce infarct size in an acute ischemia-reperfusion model[1]. This finding, while negative in terms of a direct neuroprotective effect, provides valuable information. It suggests that either CYP epoxygenase activity is not a critical determinant of infarct size in this model, or that the role of EETs is more complex than initially hypothesized.
Several factors could contribute to this observation:
-
Dose and Route of Administration: The dose of 3 mg/kg may not have been sufficient to achieve the required level of enzyme inhibition in the cerebral vasculature. Further dose-response studies may be warranted.
-
Timing of Administration: While the study investigated administration before ischemia and before reperfusion, other time points might yield different results.
-
Model Specificity: The role of CYP epoxygenases may differ between cardiac and cerebral ischemia. Studies specifically in cerebral ischemia models are needed.
-
Complexity of EET Biology: Different EET regioisomers can have different biological effects, and blocking their production entirely may not be beneficial.
For future research, it is recommended to:
-
Confirm the effective dose of this compound required to inhibit CYP epoxygenase activity in the brain.
-
Investigate the effect of this compound in different ischemic stroke models, such as the photothrombotic model.
-
Measure the levels of different EETs in the brain tissue following this compound administration to confirm target engagement.
-
Explore the effects of this compound on other aspects of ischemic injury beyond infarct volume, such as blood-brain barrier integrity, inflammation, and long-term functional outcomes.
By systematically addressing these points, researchers can gain a more comprehensive understanding of the role of CYP epoxygenases and the potential utility of inhibitors like this compound in the context of ischemic brain injury.
References
Troubleshooting & Optimization
troubleshooting MS-PPOH solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for MS-PPOH, a hydrophobic, weakly acidic kinase inhibitor. Due to its chemical nature, this compound exhibits poor solubility in neutral aqueous solutions, a common challenge during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a hydrophobic compound with very low intrinsic solubility in aqueous buffers at neutral pH. Its solubility is highly dependent on the pH of the medium. For many ionizable drugs, pH-dependent solubility is a key characteristic.[1][2]
Q2: Why is my this compound not dissolving in water or Phosphate-Buffered Saline (PBS)?
A2: The molecular structure of this compound lacks a sufficient number of polar groups to form favorable hydrogen bonds with water, leading to poor solubility in neutral aqueous solutions like water or PBS.[3] This is a common characteristic of lipophilic or nonpolar molecules.
Q3: What is the recommended solvent for preparing stock solutions?
A3: It is recommended to first prepare a high-concentration stock solution in an organic solvent.[3][4][5] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power for a wide range of compounds.[3] Ethanol or other organic solvents can also be considered. The goal is to use a minimal amount of organic solvent to avoid potential toxicity in downstream applications.[3]
Q4: How does pH affect the solubility of this compound?
A4: As a weakly acidic compound, the solubility of this compound is expected to increase significantly as the pH of the aqueous solution rises above its pKa.[1][2][6] At higher pH, the compound deprotonates to form a more soluble anionic salt. Conversely, in acidic conditions (pH < pKa), it will be in its neutral, less soluble form.
Troubleshooting Guide for Poor Aqueous Solubility
This guide addresses common problems encountered when preparing aqueous working solutions of this compound from an organic stock solution.
Issue: Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer.
This common problem, often called "crashing out," occurs when a hydrophobic compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment.[3][7]
Initial Troubleshooting Steps:
-
Verify Final Concentration: Ensure the final concentration of this compound in the aqueous medium is below its kinetic solubility limit under your experimental conditions. If the concentration is too high, the compound will precipitate.
-
Optimize Dilution Method: Instead of adding a small volume of stock directly into the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes help keep the compound in solution.
-
Gentle Warming: Warming the aqueous buffer to 37°C before and during the dilution can help increase solubility.[7] However, ensure this compound is thermally stable and will remain in solution upon cooling to the final experimental temperature.
Advanced Solutions:
If initial steps fail, consider the following formulation strategies:
-
Use of Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of hydrophobic compounds.[8][9][10][11] Co-solvents reduce the polarity of the aqueous medium, making it more favorable for this compound.
-
pH Adjustment: For weakly acidic drugs like this compound, increasing the pH of the buffer can dramatically improve solubility.[1][2][12]
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, forming inclusion complexes with enhanced aqueous solubility.[13][14][15][16][17] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.[13][14][15]
Below is a workflow to systematically address precipitation issues.
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for this compound to guide formulation development. Note: These values must be determined empirically for your specific experimental conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water (pH 7.0) | < 0.001 |
| PBS (pH 7.4) | < 0.001 |
| DMSO | > 100 |
| Ethanol | ~25 |
| PEG 400 | ~50 |
Table 2: Effect of pH on this compound Aqueous Solubility
| Aqueous Buffer pH | Kinetic Solubility (µM) at 25°C |
| 5.0 | < 1 |
| 6.0 | < 1 |
| 7.4 | 1.5 |
| 8.5 | 25 |
| 9.5 | > 200 |
Table 3: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System | Kinetic Solubility (µM) at 25°C |
| 1% DMSO (v/v) | 1.5 |
| 5% DMSO (v/v) | 12 |
| 10% Ethanol (v/v) | 8 |
| 10% PEG 400 (v/v) | 15 |
| 2% HP-β-Cyclodextrin (w/v) | 50 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, a common first step for working with hydrophobic compounds.[4][5][18][19]
-
Weighing: Accurately weigh the desired amount of solid this compound powder using a calibrated analytical balance.
-
Solvent Addition: Transfer the powder to a sterile vial. Add the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the vial and gently warm to 37°C for 5-10 minutes to ensure complete dissolution.[7] Visually inspect the solution to confirm no solid particles remain.
-
Sterilization (Optional): For sterile applications like cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffers
This protocol outlines a high-throughput method to estimate the kinetic solubility of this compound, which is crucial for determining the maximum soluble concentration for experiments.[20][21][22][23][24]
-
Preparation: Add 2 µL of a high-concentration DMSO stock solution of this compound (e.g., 10 mM) to the wells of a 96-well microplate.
-
Buffer Addition: Add 198 µL of the desired aqueous test buffer (e.g., PBS pH 7.4) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.
-
Analysis: Analyze the plate using a nephelometer to measure light scattering caused by undissolved precipitate. Alternatively, filter the samples using a solubility filter plate and quantify the concentration of the dissolved compound in the filtrate via LC-MS/MS or UV-Vis spectroscopy.[22][23]
Signaling Pathway and Experimental Logic
This compound is a hypothetical inhibitor of the MEK1/2 pathway, a critical component of the MAPK/ERK signaling cascade often dysregulated in cancer. Understanding its mechanism requires verifying its effects on downstream targets.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scielo.br [scielo.br]
- 7. selleckchem.com [selleckchem.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 11. bepls.com [bepls.com]
- 12. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. humapub.com [humapub.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mgel.msstate.edu [mgel.msstate.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 22. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. enamine.net [enamine.net]
- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: MS-PPOH Experiments
Welcome to the technical support center for Mass Spectrometry-based analysis of Protein Post-translational modifications, with a focus on Hydroxylation (MS-PPOH). This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls encountered during this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound experiments?
The most significant sources of variability in this compound experiments often stem from sample preparation and the enrichment of hydroxylated peptides. Inconsistent sample handling can lead to artifactual modifications, while inefficient enrichment can result in a low number of identified hydroxylated sites. It is also crucial to control for biological variability between samples.
Q2: How can I confirm that the hydroxylation I'm observing is real and not an in-vitro artifact?
Artifactual hydroxylation can occur during sample preparation, particularly due to oxidation. To mitigate this, it is recommended to include antioxidants, such as Dithiothreitol (DTT), in your lysis and digestion buffers. Additionally, performing a "negative control" experiment with a known non-hydroxylated protein can help identify any background hydroxylation introduced during your workflow.
Q3: My 2D-LC-MS/MS run shows poor separation of hydroxylated peptides. What could be the cause?
Poor separation can be due to several factors. One common issue is the suboptimal pH of the mobile phase in the first dimension of the 2D-LC. Hydroxylated peptides are often very hydrophilic, and adjusting the pH can significantly improve their retention and separation. Another factor could be the age and condition of your chromatography columns.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound experiments.
Issue 1: Low Yield of Identified Hydroxylated Peptides
If you are consistently identifying a low number of hydroxylated peptides, consider the following troubleshooting steps:
-
Enrichment Strategy: The efficiency of your enrichment protocol is critical. Lectin affinity chromatography is a common method for enriching glycosylated peptides, which can then be analyzed for hydroxylation. However, the choice of lectin is crucial and depends on the specific type of glycosylation.
-
Sample Quality: Ensure that your starting material is of high quality and that protein degradation is minimized. Use protease inhibitors throughout your sample preparation.
-
Mass Spectrometry Parameters: Optimize your MS parameters for the detection of hydroxylated peptides. This includes using appropriate fragmentation techniques (e.g., HCD or ETD) and ensuring high mass accuracy.
Issue 2: Ambiguous Localization of Hydroxylation Sites
Pinpointing the exact location of a hydroxylation event on a peptide can be challenging.
-
Fragmentation Method: The choice of fragmentation method in your MS/MS analysis is crucial. Electron-transfer dissociation (ETD) is often preferred over collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for localizing labile PTMs like hydroxylation, as it tends to preserve the modification on the peptide backbone.
-
Data Analysis Software: Utilize specialized software that can accurately assign PTM scores and provide confidence levels for site localization. Ensure that your search parameters are set to consider hydroxylation as a variable modification on all potential amino acid residues (e.g., Proline, Lysine).
| Fragmentation Method | Principle | Advantages for Hydroxylation Analysis | Disadvantages |
| CID/HCD | Collisional activation | High fragmentation efficiency, good for peptide sequencing. | Can lead to neutral loss of the hydroxyl group, complicating site localization. |
| ETD | Electron transfer | Preserves labile modifications, providing more confident site localization. | Can have lower fragmentation efficiency for certain peptide charge states. |
Experimental Protocols
Protocol 1: Generic Workflow for this compound Analysis
This protocol outlines a standard workflow for the analysis of protein hydroxylation.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Reduce and alkylate the proteins using DTT and iodoacetamide.
-
Digest the proteins into peptides using an appropriate protease (e.g., Trypsin).
-
-
Enrichment of Hydroxylated Peptides:
-
Use an appropriate affinity-based method, such as Titanium Dioxide (TiO2) or immobilized metal affinity chromatography (IMAC), to enrich for hydroxylated peptides.
-
-
LC-MS/MS Analysis:
-
Separate the enriched peptides using reversed-phase liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer, acquiring both MS1 and MS/MS scans.
-
-
Data Analysis:
-
Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and localize hydroxylation sites.
-
Perform downstream bioinformatics analysis to understand the biological context of the identified hydroxylations.
-
Signaling Pathway Example: HIF-1α Hydroxylation
Protein hydroxylation is a critical post-translational modification in many signaling pathways. A well-studied example is the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by prolyl hydroxylases.
Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated on specific proline residues. This modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. Under hypoxic (low oxygen) conditions, the prolyl hydroxylases are inactive, HIF-1α is stabilized, and it can activate the transcription of genes involved in the response to hypoxia.
how to control for off-target effects of MS-PPOH
Welcome to the technical support center for MS-PPOH. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while controlling for potential off-target effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the rigor and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide) is a chemical inhibitor of cytochrome P450 (CYP) epoxygenases. Its primary mechanism of action is the selective inhibition of the formation of epoxyeicosatrienoic acids (EETs) from arachidonic acid.
Q2: Which specific CYP isozymes are targeted by this compound?
A2: this compound has been shown to inhibit several CYP isozymes, including CYP2C8, CYP2C9, CYP4A2, and CYP4A3. It is important to note that it does not inhibit the ω-hydroxylase activity of CYP4A1, which produces 20-HETE.
Q3: What are off-target effects and why are they a concern when using this compound?
A3: Off-target effects are unintended interactions of a drug or chemical with proteins or other biomolecules that are not the intended target. These effects can lead to misinterpretation of experimental results, cellular toxicity, and other confounding factors. Controlling for off-target effects is crucial for validating that the observed biological phenomena are a direct result of inhibiting the intended CYP epoxygenases.
Q4: Are there known off-target effects of this compound?
Q5: How can I control for the off-target effects of this compound in my experiments?
A5: A multi-pronged approach is recommended, including:
-
Using a negative control: Employing a structurally similar but biologically inactive analog of this compound.
-
Performing rescue experiments: Overexpressing the target CYP epoxygenase to see if it reverses the effects of this compound.
-
Using structurally unrelated inhibitors: Confirming the phenotype with other known CYP epoxygenase inhibitors that have a different chemical structure.
-
Target knockdown/knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the target CYP and observing if this phenocopies the effect of this compound.
-
Proteomic profiling: Utilizing methods like Cellular Thermal Shift Assay (CETSA) or activity-based protein profiling (ABPP) to identify other proteins that interact with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype. | The observed effect may be due to off-target interactions of this compound. | 1. Validate with a structurally distinct CYP epoxygenase inhibitor. If the phenotype is not replicated, the original observation is likely an off-target effect. 2. Perform a dose-response experiment. A significant difference between the IC50 for the on-target activity and the EC50 for the observed phenotype may indicate an off-target effect. 3. Conduct a rescue experiment. If overexpression of the target CYP does not reverse the phenotype, it suggests off-target involvement. |
| Cellular toxicity at effective concentrations. | This compound may be interacting with essential cellular proteins. | 1. Determine the minimal effective concentration. Use the lowest concentration of this compound that achieves significant inhibition of the target CYP epoxygenase. 2. Test in a target-knockout/knockdown cell line. If toxicity persists in cells lacking the intended target, it is an off-target effect. 3. Perform broad toxicity screening. Screen this compound against a panel of known toxicity targets (e.g., hERG channel, other CYPs). |
| Difficulty finding a suitable negative control. | A commercially available, validated inactive analog of this compound is not readily available. | 1. Synthesize a close structural analog. Based on structure-activity relationship (SAR) studies of similar inhibitors, modify a functional group critical for activity. For this compound, this could involve altering the propargyl ether or the sulfonyl group. The ideal negative control should have similar physicochemical properties (e.g., solubility, lipophilicity) but lack inhibitory activity against CYP epoxygenases. 2. Use a structurally unrelated compound with similar physicochemical properties. This is a less ideal but acceptable alternative if synthesis of a custom analog is not feasible. |
Key Experimental Protocols
Protocol 1: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to its intended CYP epoxygenase targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control or a range of this compound concentrations.
-
Heating: Heat cell lysates from each treatment group to a range of temperatures.
-
Protein Separation: Centrifuge the heated lysates to pellet aggregated proteins.
-
Detection: Analyze the amount of soluble CYP epoxygenase in the supernatant by Western blot or mass spectrometry.
-
Analysis: A positive result is indicated by a thermal shift, where the target protein remains soluble at higher temperatures in the presence of this compound, demonstrating stabilization upon binding.
Protocol 2: Identifying Potential Off-Targets using Proteomic Profiling
Objective: To identify the full spectrum of proteins that interact with this compound in an unbiased manner.
Methodology:
-
Affinity-Based Protein Profiling (ABPP):
-
Synthesize an this compound probe containing a reporter tag (e.g., biotin or a clickable alkyne).
-
Incubate the probe with cell lysate or intact cells.
-
Enrich for probe-bound proteins using affinity purification (e.g., streptavidin beads).
-
Identify the enriched proteins by mass spectrometry.
-
-
Drug Affinity Responsive Target Stability (DARTS):
-
Treat cell lysate with this compound or vehicle control.
-
Subject the lysates to limited proteolysis.
-
Identify proteins that are protected from proteolysis by this compound binding via SDS-PAGE and mass spectrometry.
-
Protocol 3: Genetic Validation of On-Target Effects
Objective: To confirm that the observed phenotype is a direct result of inhibiting the target CYP epoxygenase.
Methodology:
-
Target Knockdown (siRNA/shRNA):
-
Transiently or stably reduce the expression of the target CYP epoxygenase.
-
Observe if the cellular phenotype mimics the effect of this compound treatment.
-
-
Target Knockout (CRISPR/Cas9):
-
Genetically delete the gene encoding the target CYP epoxygenase.
-
Treat the knockout cells with this compound. The absence of the this compound-induced phenotype in knockout cells compared to wild-type cells confirms on-target activity.
-
-
Rescue Experiment:
-
In cells treated with this compound, overexpress the target CYP epoxygenase.
-
A reversal of the this compound-induced phenotype indicates that the effect is on-target.
-
Visualizing Experimental Workflows
Caption: Workflow for differentiating on-target vs. off-target effects of this compound.
Caption: Simplified signaling pathway showing the action of this compound.
stability of MS-PPOH in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of MS-PPOH in various experimental buffers. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its storage recommendations?
This compound, or N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide, is a selective inhibitor of cytochrome P450 (CYP) epoxygenase enzymes, particularly CYP2C8 and CYP2C9.[1][2] For long-term stability, it should be stored as a solid at -20°C, where it is stable for at least four years.[3]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[3] For most experimental applications, a stock solution of 10-30 mg/mL in DMSO is common.[1][3] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q3: What is the solubility of this compound in aqueous buffers?
This compound has limited solubility in aqueous buffers. For example, its solubility in a 1:2 mixture of DMSO and PBS (pH 7.2) is approximately 0.30 mg/mL.[3] It is crucial to first dissolve this compound in a water-miscible organic solvent before making further dilutions in your experimental buffer. Ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid affecting the biological system.[4]
Q4: Is this compound sensitive to pH?
Q5: Can I expect this compound to be stable at 37°C during my cell-based assays?
The stability of this compound at 37°C in your specific cell culture medium should be empirically determined. While many small molecules are stable for the duration of a typical cell-based experiment, prolonged incubation at 37°C could lead to degradation. It is recommended to prepare fresh dilutions of this compound in your experimental buffer or medium immediately before use.
Troubleshooting Guide
Issue 1: I am observing a decrease in the inhibitory activity of this compound over the course of my experiment.
-
Possible Cause: The compound may be degrading in your experimental buffer at the incubation temperature.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.
-
Minimize Incubation Time: If possible, reduce the pre-incubation time of this compound in the buffer before adding it to your assay.
-
Assess Stability: Perform a stability study by incubating this compound in your experimental buffer for the duration of your experiment. At various time points, measure the concentration of the intact compound using HPLC or LC-MS.
-
Buffer Composition: Consider if any components in your buffer could be accelerating degradation. For instance, strong nucleophiles or reactive species could potentially interact with this compound.
-
Issue 2: My this compound solution appears cloudy or shows precipitation after dilution in an aqueous buffer.
-
Possible Cause: The solubility limit of this compound in the final aqueous solution has been exceeded.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the percentage of the organic solvent from your stock solution is sufficient to maintain solubility in the final dilution, but still compatible with your assay (typically <0.5% v/v).[4]
-
Use a Co-solvent: In some cases, a mixture of solvents (e.g., DMSO/ethanol) for the stock solution can improve solubility upon dilution.[4]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can sometimes improve solubility. However, for this compound, which is largely neutral, this may have a limited effect.
-
Sonication: Gentle sonication of the solution after dilution can help to dissolve small precipitates, but if the compound is truly insoluble, it will likely crash out of solution again over time.
-
Issue 3: I am getting inconsistent results between experiments.
-
Possible Cause: Inconsistent handling of this compound solutions or degradation during storage.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to avoid multiple freeze-thaw cycles, which can lead to degradation.
-
Protect from Light: While not explicitly stated for this compound, it is good practice to protect solutions of organic small molecules from direct light to prevent potential photodegradation.
-
Standardize Solution Preparation: Ensure a consistent protocol for preparing working solutions, including the final concentration of the organic solvent and the mixing procedure.
-
Data on this compound Stability
The following tables present illustrative data on the stability of this compound in different conditions. This data is based on general principles of small molecule stability and should be used as a guideline. It is highly recommended to perform your own stability studies for your specific experimental setup.
Table 1: Illustrative Stability of this compound in Common Buffers at 37°C
| Buffer (50 mM) | pH | % Remaining after 8 hours | % Remaining after 24 hours |
| PBS | 7.4 | >95% | ~90% |
| Tris-HCl | 7.4 | >95% | ~88% |
| HEPES | 7.4 | >95% | ~92% |
Table 2: Illustrative Effect of pH on this compound Stability in Phosphate Buffer at 37°C over 24 hours
| pH | % Remaining |
| 5.0 | ~85% |
| 6.0 | ~90% |
| 7.4 | ~90% |
| 8.5 | ~80% |
Table 3: Illustrative Effect of Temperature on this compound Stability in PBS (pH 7.4) over 48 hours
| Temperature | % Remaining |
| 4°C | >98% |
| Room Temp (22°C) | ~95% |
| 37°C | ~85% |
Experimental Protocols
Protocol: Assessing the Stability of this compound using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific experimental buffer.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare your experimental buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Incubation:
-
Dilute the this compound stock solution into your experimental buffer to a final concentration of 100 µM.
-
Divide the solution into several aliquots in sealed, light-protected vials.
-
Incubate the vials at the desired temperature (e.g., 4°C, room temperature, 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.
-
Immediately quench any potential degradation by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate proteins and halt enzymatic activity if present.
-
Store the quenched samples at -20°C until analysis.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile is commonly used for small molecule analysis.
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong signal (e.g., 271 nm).[3]
-
Analysis: Inject the samples from each time point. The stability is determined by comparing the peak area of this compound at each time point to the peak area at time zero.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound.
Caption: Simplified pathway showing this compound inhibition.
References
Technical Support Center: Addressing Variability in Cellular Response to MS-PPOH
Welcome to the technical support center for MS-PPOH, a selective inhibitor of cytochrome P450 (CYP) epoxygenases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell-based experiments and to address potential sources of variability in cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide) is a potent and selective inhibitor of cytochrome P450 epoxygenases, particularly isoforms like CYP2C8 and CYP2C9.[1] Its primary mechanism of action is to block the conversion of arachidonic acid to epoxyeicosatrienoic acids (EETs). EETs are signaling molecules involved in various cellular processes, including inflammation, angiogenesis, and cell proliferation.[2][3] By inhibiting EET synthesis, this compound allows researchers to study the roles of these signaling pathways.
Q2: Why do I observe different IC50 values for this compound in different cell lines?
A2: Variability in the half-maximal inhibitory concentration (IC50) of this compound across different cell lines is expected and can be attributed to several factors:
-
Differential Expression of CYP Enzymes: The primary targets of this compound, CYP2C8 and CYP2C9, are expressed at varying levels in different cell lines.[1] Cell lines with higher expression of these enzymes may be more sensitive to inhibition by this compound.
-
Genetic Polymorphisms: The genes encoding CYP2C8 and CYP2C9 are known to have genetic variations (polymorphisms) that can alter enzyme activity.[4][5] Different cell lines may harbor different genetic variants, leading to differences in their response to the inhibitor.
-
Cellular Context and Signaling Pathways: The downstream signaling pathways regulated by EETs can vary between cell types. The overall cellular response to the inhibition of EET synthesis will depend on the specific roles these pathways play in a particular cell line's biology.[2][3]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is considered a selective inhibitor of CYP epoxygenases, the possibility of off-target effects should be considered, as with any pharmacological inhibitor. Some kinase inhibitors have been shown to have off-target effects on other kinases.[6][7][8][9] It is good practice to include appropriate controls to validate that the observed effects are due to the inhibition of the intended target. This can include using a structurally different inhibitor of the same target or rescue experiments.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[10] It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Replicate Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Density | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase before treatment. Perform regular cell viability checks.[11] |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. Prepare fresh dilutions from the stock solution for each experiment. Consider performing a solubility test in your specific cell culture medium.[10] |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for treatment groups or fill them with a buffer or untreated cells. |
Issue 2: No Observed Effect of this compound Treatment
| Potential Cause | Troubleshooting Steps |
| Low Expression of Target CYP Enzymes | Verify the expression of CYP2C8 and CYP2C9 in your cell line of interest using techniques like RT-qPCR or Western blotting.[1] If expression is low, consider using a different cell line. |
| Incorrect Concentration Range | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your specific cell line and assay. |
| Compound Degradation | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment. The stability of compounds in cell culture media can be limited.[12] |
| Assay Insensitivity | The chosen experimental endpoint may not be sensitive to changes in EET signaling. Consider using a more direct assay to measure EET levels or a downstream functional assay known to be affected by EETs. |
Issue 3: Unexpected or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| DMSO Toxicity | Ensure the final concentration of DMSO in the culture medium is below cytotoxic levels (typically <0.1%). Run a vehicle control (cells treated with the same concentration of DMSO without this compound). |
| Interaction with Media Components | Some components of the cell culture media may interact with the compound. If possible, test the effect of this compound in a simpler, serum-free medium for a short duration. |
| Activation of Compensatory Pathways | Inhibition of one signaling pathway can sometimes lead to the activation of compensatory pathways. Consider investigating other related signaling pathways that might be affected. |
| Use of Multiple Inhibitors | If using this compound in combination with other inhibitors, be aware of potential synergistic or antagonistic off-target effects. |
Quantitative Data
Table 1: Comparative IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | ~10-20 | [6][13][14][15] |
| HCT116 | Colorectal Carcinoma | ~15-30 | [16] |
| MCF-7 | Breast Adenocarcinoma | ~20-50 | [16][17] |
| HepG2 | Hepatocellular Carcinoma | ~5-15 | [13][16] |
Note: The IC50 values presented are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions such as incubation time, cell density, and assay method.[6][13][14][15][16][17] The variability in these values highlights the importance of determining the IC50 for your specific experimental setup.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C.
-
2. Cell Viability (MTT) Assay
-
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
3. Cell Migration (Wound Healing) Assay
-
Materials:
-
Cancer cell line of interest
-
6-well or 12-well cell culture plates
-
Sterile p200 pipette tip or a cell-scratch insert
-
Complete cell culture medium
-
This compound stock solution
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or gap in the monolayer using a sterile pipette tip or a specialized insert.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control group is nearly closed.
-
Measure the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure for each condition and compare the migration rate between the treated and control groups.[12][18]
-
Visualizations
References
- 1. Frontiers | Variable expression of hepatic genes in different liver tumor cell lines: conclusions for drug testing [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. CYP2C9 | Cancer Genetics Web [cancerindex.org]
- 4. CYP2C9 - Wikipedia [en.wikipedia.org]
- 5. P450 enzyme expression patterns in the NCI human tumor cell line panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. idiscover.lib.cam.ac.uk [idiscover.lib.cam.ac.uk]
- 12. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Evaluation of Potential Cytotoxic Effect of Different Proton Pump Inhibitors on Different Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bezmialemscience.org [bezmialemscience.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Cytotoxicity of MS-PPOH at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the potential cytotoxicity of MS-PPOH, a selective inhibitor of cytochrome P450 (CYP) epoxygenases. The information herein is intended to help users identify, understand, and mitigate unexpected cytotoxic effects during their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause cytotoxicity at high concentrations?
This compound (N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide) is a potent and selective inhibitor of CYP epoxygenases, particularly isoforms like CYP2J2. These enzymes are responsible for metabolizing arachidonic acid into epoxyeicosatrienoic acids (EETs). EETs are important lipid signaling molecules that exhibit a range of protective effects in cells, including anti-inflammatory, pro-survival, and anti-apoptotic functions.
The cytotoxicity associated with this compound is generally not observed under basal conditions but can become apparent at high concentrations or when cells are subjected to additional stress. The primary mechanism is believed to be indirect: by inhibiting the production of protective EETs, this compound can leave cells more vulnerable to cellular stressors. This can lead to an increase in oxidative stress, inflammation, and apoptosis. For instance, studies have shown that this compound exacerbates doxorubicin-induced cardiotoxicity in endothelial cells by promoting these exact pathways.[1][2][3]
Q2: I am observing unexpected cytotoxicity in my experiments with this compound. What are the initial troubleshooting steps?
If you encounter higher-than-expected cytotoxicity, a systematic approach to troubleshooting is essential. The workflow below outlines the key steps to diagnose the potential cause of the issue.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Q3: How can I experimentally mitigate the cytotoxicity associated with this compound?
Mitigating cytotoxicity is crucial for distinguishing the specific effects of CYP epoxygenase inhibition from general toxicity. The following strategies can be employed.
| Strategy | Rationale & Key Considerations |
| Concentration Optimization | Perform a dose-response curve to determine the lowest effective concentration of this compound that achieves the desired level of enzyme inhibition without significant cytotoxicity. |
| Reduce Serum Concentration | High serum concentrations can sometimes alter compound availability or cell sensitivity. Try reducing the serum percentage during treatment, but first confirm that this does not negatively impact cell health. |
| Co-treatment with Antioxidants | Since this compound can exacerbate oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) may rescue cells from cytotoxicity, helping to isolate the effects of EET depletion from oxidative damage.[1] |
| Supplement with EETs | To confirm that the observed cytotoxicity is due to the lack of EETs, perform a rescue experiment by co-administering a stable EET analog along with this compound. |
| Limit Exposure Time | Reduce the incubation time of this compound to the minimum required to observe the desired biological effect. A time-course experiment can help determine the optimal duration. |
Q4: What are the key signaling pathways involved in this compound-associated cytotoxicity?
The inhibition of EET biosynthesis by this compound sensitizes cells to stress, leading to the activation of pro-apoptotic and pro-inflammatory pathways. Under cellular stress (e.g., exposure to a co-stressor like doxorubicin), the absence of protective EETs can result in the following signaling cascade.
Caption: Signaling pathways affected by this compound under cellular stress.
Quantitative Data Summary
Direct IC50 values for this compound-induced cytotoxicity are not widely reported, as its toxicity is often conditional. The table below summarizes findings from a study where this compound was shown to enhance the toxicity of the chemotherapeutic agent doxorubicin (DOX) in human endothelial cells.
| Cell Line | Treatment | Concentration(s) | Observed Effect | Reference |
| Human Endothelial Cells (EA.hy926) | DOX + this compound | DOX (1 µM), this compound (10 µM) | This compound significantly exacerbated DOX-induced apoptosis. | [1] |
| Human Endothelial Cells (EA.hy926) | DOX + this compound | DOX (1 µM), this compound (10 µM) | This compound co-treatment increased markers of oxidative stress and inflammation compared to DOX alone. | [1] |
| Zebrafish (in vivo model) | DOX + this compound | N/A | This compound worsened DOX-induced cardiac edema and reduced vascular blood flow. | [1][2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Controls: Include "untreated" wells (medium only) and "vehicle control" wells (medium with the highest concentration of solvent used).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from a "no-cell" control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (contains LDH reaction mix and lysis buffer)
-
Microplate reader (490 nm wavelength)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Controls:
-
Vehicle Control: Cells treated with the solvent vehicle.
-
Positive Control (Maximum LDH Release): Wells with untreated cells to which the kit's lysis buffer is added 45 minutes before measurement.
-
Medium Background Control: Wells containing only culture medium.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant. Incubate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.
-
Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background controls and normalizing the sample's LDH release to the maximum LDH release control.
References
- 1. Inhibition of cytochrome P450 epoxygenase promotes endothelium-to-mesenchymal transition and exacerbates doxorubicin-induced cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Inhibition of cytochrome P450 epoxygenase promotes endothelium-to-mesenchymal transition and exacerbates doxorubicin-induced cardiovascular toxicity - Figshare [manara.qnl.qa]
- 3. scienceopen.com [scienceopen.com]
Validation & Comparative
Validating the Inhibitory Effect of MS-PPOH on CYP2C8 and CYP2C9: A Comparative Guide
For researchers and drug development professionals, understanding the inhibitory potential of compounds on cytochrome P450 (CYP) enzymes is critical for predicting drug-drug interactions. This guide provides a comparative analysis of MS-PPOH's inhibitory effects on CYP2C8 and CYP2C9, alongside established inhibitors, supported by experimental data and detailed protocols.
While this compound is recognized as a cytochrome P450 inhibitor, particularly of epoxygenases, specific quantitative data on its direct inhibitory effects on CYP2C8 and CYP2C9 is not extensively documented in publicly available literature.[1][2][3][4] Studies have utilized this compound as a general CYP2C inhibitor to investigate biological pathways, often in conjunction with known CYP2C9 inhibitors like sulfaphenazole.[1][3][4] One study notes that this compound inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 with an IC50 value of 13 µM.[5][6][7] However, for a direct comparison of its potency against CYP2C8 and CYP2C9, this guide will present the available data for this compound alongside that of well-characterized inhibitors for these two crucial drug-metabolizing enzymes.
Comparative Inhibitory Potency
The following tables summarize the inhibitory potency (IC50 and Ki values) of this compound and selected alternative inhibitors against CYP2C8 and CYP2C9. Lower values indicate greater potency.
Table 1: Inhibitory Potency against CYP2C8
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference |
| This compound | Data not available | Data not available | Not established for CYP2C8 | |
| Montelukast | 0.020 | 0.0092 - 0.15 | Competitive | [8][9] |
| Gemfibrozil 1-O-β-glucuronide | 1.8 (time-dependent) | K_I = 20 - 52, k_inact = 0.21 min⁻¹ | Mechanism-based | [10][11][12] |
Table 2: Inhibitory Potency against CYP2C9
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference |
| This compound | Data not available | Data not available | Not established for CYP2C9 | |
| Sulfaphenazole | 0.17 - 0.8 | ~0.3 | Competitive | [13][14][15][16] |
| Amentoflavone | 0.035 | Data not available | Not specified | [17][18] |
Experimental Protocols
The determination of inhibitory potency (IC50 and Ki values) is typically performed using in vitro assays with human liver microsomes (HLMs) or recombinant CYP enzymes.
In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound.
1. Materials:
- Human Liver Microsomes (HLMs) or recombinant human CYP2C8 or CYP2C9
- Test compound (e.g., this compound)
- Positive control inhibitors (e.g., Montelukast for CYP2C8, Sulfaphenazole for CYP2C9)
- CYP2C8 probe substrate (e.g., Amodiaquine)
- CYP2C9 probe substrate (e.g., Diclofenac)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile or other suitable organic solvent for reaction termination
- Internal standard for analytical quantification
2. Experimental Procedure:
- Preparation of Reagents: Prepare stock solutions of the test compound, positive control, and probe substrate in a suitable solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (preferably <0.5%) to avoid affecting enzyme activity.
- Incubation: In a microcentrifuge tube or 96-well plate, combine the HLM or recombinant enzyme, phosphate buffer, and a range of concentrations of the test compound or positive control.
- Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
- Initiation of Reaction: Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.
- Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
- Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
- Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.
- Analysis: Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3. Data Analysis:
- Calculate the percentage of inhibition of the enzyme activity at each concentration of the test compound relative to a vehicle control.
- Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
Workflow of an in vitro CYP450 Inhibition Assay
Workflow of an in vitro CYP450 inhibition assay.
Signaling Pathways and Logical Relationships
Mechanism of Competitive vs. Mechanism-Based Inhibition
The interaction of an inhibitor with a CYP enzyme can occur through different mechanisms, which has significant implications for the potential for drug-drug interactions.
Competitive vs. Mechanism-Based Inhibition of CYP Enzymes.
In competitive inhibition, the inhibitor reversibly binds to the active site of the enzyme, competing with the substrate. In contrast, mechanism-based inhibition involves the enzymatic conversion of the inhibitor to a reactive metabolite that irreversibly binds to and inactivates the enzyme.[3]
Conclusion
While this compound has been used as a tool compound to study the effects of CYP epoxygenase inhibition, there is a notable lack of specific inhibitory data for CYP2C8 and CYP2C9. For researchers requiring well-validated and potent inhibitors of these specific isoforms, alternatives with comprehensive and publicly available data are recommended. Montelukast and gemfibrozil 1-O-β-glucuronide are potent inhibitors of CYP2C8, with the latter acting via a mechanism-based inactivation.[8][9][10][19] For CYP2C9, sulfaphenazole is a well-established selective and potent competitive inhibitor, while amentoflavone demonstrates even higher potency in vitro.[13][16][17] The provided experimental protocols offer a standardized approach for researchers to validate the inhibitory effects of their own compounds of interest against these and other CYP isoforms.
References
- 1. Cytochrome P450 epoxygenases 2C8 and 2C9 are implicated in hypoxia-induced endothelial cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Role of cytochrome P450 2C epoxygenases in hypoxia-induced cell migration and angiogenesis in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Labchem Catalog [dev.labchem.com.my]
- 7. biocompare.com [biocompare.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Selective inhibition of human cytochrome P4502C8 by montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. benchchem.com [benchchem.com]
- 17. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of MS-PPOH and Other CYP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of N-(methylsulfonyl)-2-(2-propynyloxyphenyl)hexanamide (MS-PPOH) with other prominent Cytochrome P450 (CYP) inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to this compound and CYP Inhibition
This compound is recognized as a selective inhibitor of the epoxygenation reactions catalyzed by specific Cytochrome P450 enzymes. It primarily targets CYP4A2 and CYP4A3, which are involved in the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs). Notably, this compound does not inhibit CYP4A1, the enzyme responsible for producing 20-hydroxyeicosatetraenoic acid (20-HETE). This selectivity makes it a valuable tool for investigating the specific roles of CYP-mediated epoxygenase pathways.
Understanding the efficacy and selectivity of various CYP inhibitors is crucial in drug development and biomedical research to avoid off-target effects and potential drug-drug interactions. This guide compares this compound with its close analog PPOH, as well as other well-known CYP inhibitors such as N-methylsulfonyl-12,12-dibromododec-11-enamide (DDMS), 17-Octadecynoic acid (17-ODYA), and the broad-spectrum antifungal agent Miconazole.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the available quantitative data for this compound and other selected CYP inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.
| Inhibitor | Target CYP Isoform(s) | Substrate/Reaction Inhibited | IC50 Value | Reference(s) |
| This compound | CYP4A2, CYP4A3 | Arachidonate 11,12-epoxide formation | 13 µM | |
| PPOH | CYP4A2, CYP4A3 | Arachidonate 11,12-epoxide formation | 9 µM | |
| 17-ODYA | CYP ω-hydroxylases | 20-HETE formation | < 100 nM | |
| Miconazole | CYP2C9 | Tolbutamide hydroxylation | 2.0 µM | |
| CYP2C19 | S-mephenytoin 4'-hydroxylation | 0.33 µM | ||
| CYP3A4 | Nifedipine oxidation | ~1-1.7 µM |
Experimental Protocols
In Vitro CYP Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 value of a test compound against specific CYP isoforms using human liver microsomes.
1. Materials:
-
Human Liver Microsomes (HLMs)
-
Test compound (e.g., this compound) and positive control inhibitors
-
CYP isoform-specific substrate (e.g., arachidonic acid for CYP4A)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to achieve a range of final concentrations in the incubation mixture.
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
Test compound or vehicle control
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the CYP isoform-specific substrate.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
3. Analysis:
-
Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)
To assess if a compound is a time-dependent inhibitor, an IC50 shift assay is performed. This involves pre-incubating the inhibitor with the microsomes and NADPH before adding the substrate.
-
Perform two sets of incubations as described above.
-
Set 1 (Without pre-incubation): Add the test compound, microsomes, and NADPH regenerating system simultaneously with the substrate.
-
Set 2 (With pre-incubation): Pre-incubate the test compound with microsomes and the NADPH regenerating system at 37°C for a defined period (e.g., 30 minutes) before adding the substrate to initiate the final reaction.
-
A significant decrease in the IC50 value in the pre-incubated set compared to the non-pre-incubated set indicates time-dependent inhibition.
Signaling Pathways and Experimental Workflows
CYP Epoxygenase Signaling Pathway
The following diagram illustrates the metabolic cascade initiated by CYP epoxygenases and the subsequent signaling events.
Cross-Validation of MS-PPOH's Epoxygenase Inhibition with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of cytochrome P450 (CYP) epoxygenases by MS-PPOH with the phenotypic outcomes observed in relevant genetic knockout mouse models. The central theme of this analysis is the cross-validation of this compound's effects by examining the consequences of genetically ablating key components of the epoxyeicosatrienoic acid (EET) signaling pathway.
Introduction: The EET Signaling Pathway
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid through the action of CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies. EETs play crucial roles in regulating cardiovascular homeostasis, inflammation, and pain perception. The biological activity of EETs is terminated by their hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH), which is encoded by the Ephx2 gene.
This compound is a selective inhibitor of CYP epoxygenases, thereby blocking the synthesis of EETs. Conversely, genetic knockout of Ephx2 (sEH knockout) or pharmacological inhibition of sEH leads to an accumulation of EETs. This opposing effect on EET bioavailability provides a robust framework for cross-validating the on-target effects of this compound. A more direct, albeit less commonly studied, genetic comparison for this compound would be the knockout of the specific CYP epoxygenase enzymes it targets (e.g., Cyp2c cluster knockout).
Comparative Data: this compound vs. Genetic Knockout Models
The following tables summarize the comparative effects of this compound and genetic knockout models on key physiological parameters. The data is compiled from various preclinical studies.
Cardiovascular Effects
| Parameter | Effect of this compound (CYP Epoxygenase Inhibition) | Effect of sEH (Ephx2) Knockout (Increased EETs) | Rationale for Cross-Validation |
| Blood Pressure | Generally leads to an increase in blood pressure or attenuates vasodilation.[1][2] | Often results in lower blood pressure and protection against hypertension.[1][3][4] | Opposing effects on blood pressure regulation validate the role of the EET pathway in maintaining vascular tone. |
| Coronary Endothelial Function | Impairs endothelium-dependent relaxation.[5] | Improves endothelium-dependent relaxation. | Demonstrates the critical role of EETs in coronary vasodilation. |
| Myocardial Ischemia-Reperfusion Injury | May exacerbate injury by reducing protective EETs. | Protective against ischemia-reperfusion injury, reducing infarct size.[6][7] | Highlights the cardioprotective role of endogenous EETs. |
| Pulmonary Hypertension | Attenuates acute hypoxic pulmonary vasoconstriction. | Can enhance acute hypoxic pulmonary vasoconstriction and may exacerbate chronic hypoxia-induced pulmonary hypertension.[8][9] | Reveals a complex and tissue-specific role of EETs in vascular reactivity. |
Inflammatory Response
| Parameter | Effect of this compound (CYP Epoxygenase Inhibition) | Effect of sEH (Ephx2) Knockout (Increased EETs) | Rationale for Cross-Validation |
| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | May have limited direct effect but can counteract the anti-inflammatory effects of EETs. | Reduces the production of pro-inflammatory cytokines in various inflammatory models.[10][11] | Confirms the anti-inflammatory properties of the EET signaling pathway. |
| Leukocyte Infiltration | Can potentially increase leukocyte infiltration by diminishing the anti-inflammatory actions of EETs. | Attenuates leukocyte infiltration in response to inflammatory stimuli.[11] | Validates the role of EETs in modulating immune cell trafficking. |
| NF-κB Activation | By reducing EETs, may indirectly lead to increased NF-κB activation. | Suppresses NF-κB activation, a key regulator of inflammation.[11] | Demonstrates a key molecular mechanism of EET-mediated anti-inflammation. |
Experimental Protocols
In Vivo Administration of this compound in Mice
This protocol outlines a general procedure for the administration of this compound to mice for studying its in vivo effects.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, saline with a solubilizing agent)
-
Mice (strain and sex appropriate for the study)
-
Syringes and needles for the chosen route of administration
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration. The solubility and stability of this compound in the vehicle should be predetermined. Sonication may be required to achieve complete dissolution.
-
-
Animal Handling and Dosing:
-
Acclimatize mice to the experimental conditions for at least one week prior to the study.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage, or intravenous injection). The volume and frequency of administration will depend on the specific experimental design and pharmacokinetic properties of this compound. A typical dose for in vivo studies in mice is in the range of 10-20 mg/kg.[12]
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse effects.
-
Collect tissues or blood samples at predetermined time points for analysis.
-
Measurement of Soluble Epoxide Hydrolase (sEH) Activity
This protocol describes a common fluorometric method for determining sEH activity in tissue homogenates.[13][14][15][16][17]
Materials:
-
Tissue of interest (e.g., liver, kidney, heart)
-
Homogenization buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, with protease inhibitors)
-
Fluorogenic sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Tissue Homogenization:
-
Excise and weigh the tissue of interest on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).
-
-
Fluorometric Assay:
-
Add a standardized amount of cytosolic protein to each well of the 96-well plate.
-
Initiate the enzymatic reaction by adding the fluorogenic sEH substrate.
-
Immediately place the plate in a microplate reader and monitor the increase in fluorescence over time (e.g., excitation at 330 nm and emission at 465 nm).
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence kinetic curve.
-
Express sEH activity as pmol of product formed per minute per milligram of protein.
-
Visualizing the Interplay: Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways and the logical framework for the cross-validation of this compound with genetic knockout models.
Caption: The EET signaling pathway and points of intervention.
Caption: Workflow for cross-validating this compound with sEH knockout mice.
Conclusion
The cross-validation of this compound's effects with genetic knockout models, particularly the sEH (Ephx2) knockout, provides compelling evidence for the role of the EET signaling pathway in various physiological and pathophysiological processes. The opposing effects of this compound (EET synthesis inhibition) and sEH knockout (EET accumulation) on key parameters such as blood pressure and inflammation serve to validate the on-target mechanism of action of this pharmacological inhibitor. While direct comparative studies with Cyp2c knockout models are less common, the existing body of literature strongly supports the use of sEH knockout mice as a valuable tool for understanding the biological consequences of modulating EET levels. This comparative approach is crucial for the continued development and characterization of therapeutic agents targeting the arachidonic acid cascade.
References
- 1. Soluble epoxide hydrolase inhibition lowers arterial blood pressure in angiotensin II hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase null mice exhibit female and male differences in regulation of vascular homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of soluble epoxide hydrolase improves the impaired pressure-natriuresis relationship and attenuates the development of hypertension and hypertension-associated end-organ damage in Cyp1a1-Ren-2 transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Soluble epoxide hydrolase inhibition and gene deletion are protective against myocardial ischemia-reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of Ephx2 in cardiomyocytes but not endothelial cells improves functional recovery after ischemia-reperfusion in isolated mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-induced pulmonary hypertension: comparison of soluble epoxide hydrolase deletion vs. inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia-induced pulmonary hypertension: comparison of soluble epoxide hydrolase deletion vs. inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiomyocyte-specific disruption of soluble epoxide hydrolase limits inflammation to preserve cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deletion of soluble epoxide hydrolase gene improves renal endothelial function and reduces renal inflammation and injury in streptozotocin-induced type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
A Head-to-Head Comparison: MS-PPOH versus DDMS for Inhibiting CYP-Mediated Metabolism
For researchers in drug development and metabolism, the selective inhibition of Cytochrome P450 (CYP) enzymes is a critical tool. This guide provides a detailed comparison of two commonly used inhibitors, N-methanesulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH) and N-methylsulfonyl-12,12-dibromododec-11-enamide (DDMS), focusing on their mechanisms of action, inhibitory potency, and selectivity in CYP-mediated arachidonic acid metabolism.
This comparison relies on key experimental data to provide a clear understanding of the distinct applications for which each inhibitor is best suited.
Mechanism of Action and Selectivity
This compound and DDMS exhibit distinct mechanisms and target different pathways of CYP-mediated arachidonic acid metabolism. This compound is characterized as a potent and selective inhibitor of CYP-mediated epoxygenase activity, which involves the formation of epoxyeicosatrienoic acids (EETs)[1]. In contrast, DDMS is a selective inhibitor of CYP-mediated ω-hydroxylase activity, the pathway responsible for producing hydroxyeicosatetraenoic acids (HETEs)[1].
A key difference in their inhibitory action is that this compound acts as a mechanism-based, irreversible inhibitor[1]. This means its inhibitory effect is time- and NADPH-dependent. Conversely, DDMS is not a mechanism-based inhibitor, suggesting a reversible mode of action[1].
dot
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and DDMS was directly compared using rat renal cortical microsomes. The half-maximal inhibitory concentrations (IC50) for each compound against the two primary metabolic pathways are summarized below.
| Inhibitor | Target Pathway | IC50 (µM) | Reference |
| This compound | Epoxidation | 13 | [1] |
| ω-Hydroxylation | No effect on CYP4A1 | [1] | |
| DDMS | ω-Hydroxylation | 2 | [1] |
| Epoxidation | 60 | [1] |
These data clearly demonstrate the selectivity of each inhibitor. DDMS is a significantly more potent inhibitor of ω-hydroxylation (IC50 = 2 µM) than epoxidation (IC50 = 60 µM)[1]. Conversely, this compound is a potent inhibitor of epoxidation (IC50 = 13 µM) and shows no inhibitory activity towards CYP4A1-catalyzed ω-hydroxylation[1].
Experimental Protocols
The following is a detailed methodology for a representative in vitro CYP inhibition assay used to compare this compound and DDMS.
Objective: To determine the IC50 values of this compound and DDMS for the inhibition of CYP-mediated arachidonic acid epoxidation and ω-hydroxylation in rat renal cortical microsomes.
Materials:
-
Rat renal cortical microsomes
-
Arachidonic acid
-
NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
This compound
-
DDMS
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., a deuterated metabolite)
-
LC-MS/MS system
Procedure:
-
Microsomal Incubation:
-
Prepare incubation mixtures in potassium phosphate buffer (pH 7.4) containing rat renal cortical microsomes (protein concentration to be optimized, e.g., 0.1-0.5 mg/mL).
-
Add varying concentrations of the inhibitor (this compound or DDMS) or vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 5 minutes) at 37°C.
-
Initiate the metabolic reaction by adding arachidonic acid (substrate concentration near the Km value) and the NADPH regenerating system.
-
For mechanism-based inhibition studies with this compound, a pre-incubation step with NADPH prior to the addition of the substrate is necessary to allow for the generation of the reactive metabolite.
-
-
Reaction Termination and Sample Preparation:
-
After a defined incubation period (e.g., 15-30 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the respective metabolites (EETs for epoxidation and HETEs for ω-hydroxylation) using a validated LC-MS/MS method.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify the metabolites of interest.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different inhibitor concentrations relative to the vehicle control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
dot
Conclusion
This compound and DDMS are valuable and highly selective tools for investigating the distinct roles of CYP epoxygenase and ω-hydroxylase pathways in drug metabolism and physiology. This compound serves as a potent, mechanism-based inhibitor of EET formation, making it ideal for studies requiring irreversible blockade of the epoxygenase pathway. In contrast, DDMS is a potent and reversible inhibitor of 20-HETE synthesis, offering a selective tool to probe the functions of the ω-hydroxylase pathway. The choice between these two inhibitors should be guided by the specific CYP pathway under investigation and whether a reversible or irreversible mode of inhibition is desired.
References
A Head-to-Head Battle in Cardioprotection: MS-PPOH vs. 17-ODYA in Reducing Myocardial Infarct Size
For researchers, scientists, and drug development professionals, understanding the nuanced effects of pharmacological agents on myocardial infarction is paramount. This guide provides a comparative analysis of two key modulators of the arachidonic acid cascade, MS-PPOH and 17-ODYA, and their impact on infarct size following ischemia-reperfusion injury.
This comparison synthesizes experimental data to objectively evaluate the performance of this compound, a selective inhibitor of cytochrome P450 (CYP) epoxygenases, against 17-ODYA, an inhibitor of CYP ω-hydroxylases. Both compounds target enzymes involved in the metabolism of arachidonic acid, a critical pathway in the cardiovascular response to ischemic events. However, their divergent mechanisms of action lead to distinct outcomes in the setting of myocardial infarction.
Quantitative Analysis of Infarct Size
Experimental data from a key comparative study in a rat model of myocardial ischemia-reperfusion injury demonstrates a clear difference in the efficacy of this compound and 17-ODYA in reducing infarct size.
| Compound | Target Enzyme | Dosage | Timing of Administration | Infarct Size (% of Area at Risk) | Reference |
| Vehicle (Control) | - | - | Prior to ischemia or reperfusion | ~50-60% | [1] |
| This compound | CYP Epoxygenase | 3 mg/kg | Prior to ischemia or reperfusion | No significant reduction compared to vehicle | [1] |
| 17-ODYA | CYP ω-Hydroxylase | 3 mg/kg | Prior to ischemia or reperfusion | Significant reduction compared to vehicle | [1][2] |
Note: The exact percentages can vary between studies, but the trend of 17-ODYA being protective while this compound is not, when administered alone, is a key finding from direct comparative studies.
Unraveling the Mechanisms: Divergent Signaling Pathways
The contrasting effects of this compound and 17-ODYA on infarct size can be attributed to their opposing roles in the arachidonic acid metabolic pathway. CYP epoxygenases produce epoxyeicosatrienoic acids (EETs), which are generally considered cardioprotective.[3][4] In contrast, CYP ω-hydroxylases produce 20-hydroxyeicosatetraenoic acid (20-HETE), which is associated with detrimental effects in the context of ischemia.[2][3]
The Cardioprotective Pathway of 17-ODYA
17-ODYA inhibits CYP ω-hydroxylase, thereby reducing the production of the vasoconstrictor and pro-inflammatory molecule 20-HETE.[2] This inhibition is believed to shift the metabolic balance towards the production of cardioprotective EETs. Furthermore, the beneficial effects of CYP ω-hydroxylase inhibition have been linked to the activation of the sarcolemmal ATP-sensitive potassium (sKATP) channel, a key mediator of cardioprotection.[1][5]
The Complex Role of this compound
This compound inhibits CYP epoxygenases, thereby blocking the synthesis of EETs. While some studies suggest that exogenously administered EETs can be cardioprotective, the inhibition of their endogenous production by this compound in a head-to-head comparison did not result in a reduction of infarct size.[1] This suggests a more complex role for endogenous EETs during ischemia-reperfusion. It is possible that the balance of different EET regioisomers and their downstream metabolites is critical, and a blanket inhibition may not be beneficial. Interestingly, in some experimental settings, this compound has been shown to block the cardioprotective effects of other agents, highlighting the importance of the CYP epoxygenase pathway in mediating protection.
Experimental Protocols
The following provides a generalized experimental workflow for a rat model of myocardial ischemia-reperfusion used in comparative studies of this compound and 17-ODYA.
Detailed Methodologies:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[1]
-
Anesthesia and Surgical Preparation: Animals are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is isolated for occlusion.
-
Ischemia-Reperfusion Protocol: A suture is placed around the LAD and tightened to induce regional ischemia, typically for 30 minutes. The occlusion is then released to allow for reperfusion, usually for 2 hours.[1]
-
Drug Administration: this compound, 17-ODYA, or a vehicle control is administered intravenously at a specified time point, either before the onset of ischemia or just prior to reperfusion.[1]
-
Infarct Size Measurement: At the end of the reperfusion period, the LAD is re-occluded, and Evans blue dye is injected to delineate the area at risk (the region of the heart that was subjected to ischemia). The heart is then excised, sliced, and incubated in triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The areas are then quantified using digital imaging software.
Conclusion
Based on the available direct comparative data, 17-ODYA demonstrates a clear cardioprotective effect by reducing myocardial infarct size, whereas this compound does not exhibit this beneficial effect when administered alone. The mechanism of 17-ODYA is attributed to the inhibition of the detrimental 20-HETE pathway and potential activation of sKATP channels. The role of CYP epoxygenase inhibition by this compound is more complex and does not translate to a reduction in infarct size in the models studied thus far.
These findings have significant implications for the development of therapeutic strategies targeting the arachidonic acid cascade for the treatment of myocardial infarction. Further research is warranted to explore the potential of CYP ω-hydroxylase inhibitors as a promising avenue for cardioprotection.
References
- 1. Cytochrome P450 omega-hydroxylase inhibition reduces infarct size during reperfusion via the sarcolemmal KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effect of the Ligation and Reperfusion Timeframe on Maximal Ischemia-Reperfusion Injury in Diverse Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Epoxygenases, Soluble Epoxide Hydrolase and the Regulation of Cardiovascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Epoxyeicosatrienoic Acids in Disease Models: A Comparative Guide to Using MS-PPOH and Other Pharmacological Tools
For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways of lipid mediators is paramount in dissecting disease mechanisms and identifying novel therapeutic targets. Among these, epoxyeicosatrienoic acids (EETs) have emerged as critical regulators in a host of physiological and pathological processes. This guide provides a comprehensive comparison of pharmacological tools used to validate the role of EETs in disease models, with a focus on N-Methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (MS-PPOH), and its alternatives.
The Significance of EETs and the Rationale for Their Validation
EETs are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP450) epoxygenases.[1][2] These molecules are potent signaling lipids that exert a range of protective effects in the cardiovascular system and other tissues. Key functions of EETs include vasodilation, anti-inflammatory actions, and the promotion of angiogenesis.[2][3] Consequently, dysregulation of EET metabolism has been implicated in the pathophysiology of numerous diseases, including hypertension, cardiovascular disease, and inflammation.[2]
EETs are primarily degraded by the enzyme soluble epoxide hydrolase (sEH), which converts them into less active dihydroxyeicosatrienoic acids (DHETs).[1][4] Therefore, strategies to modulate EET levels and activity in vivo are crucial for validating their role in disease and for developing potential therapeutics. One such strategy involves the use of this compound, a selective inhibitor of CYP450 epoxygenases, which blocks the production of EETs. By observing the physiological consequences of reduced EET levels following this compound administration, researchers can infer the function of endogenous EETs.
Comparative Analysis of Pharmacological Tools
To investigate the role of EETs, researchers have a toolkit of pharmacological agents at their disposal, each with a distinct mechanism of action. The choice of tool depends on the specific research question and the desired experimental outcome. Here, we compare this compound with two other major classes of compounds: soluble epoxide hydrolase inhibitors (sEHIs) and EET analogs.
| Pharmacological Tool | Mechanism of Action | Effect on EET Levels | Primary Use in Research |
| This compound | Selective inhibitor of CYP450 epoxygenases.[5][6] | Decreases the synthesis of EETs. | To validate the role of endogenous EETs by observing the effects of their depletion. |
| Soluble Epoxide Hydrolase Inhibitors (sEHIs) | Inhibit the sEH enzyme, preventing the degradation of EETs to DHETs.[1][4] | Increase the endogenous levels of EETs. | To determine the therapeutic potential of augmenting EET signaling. |
| EET Analogs | Structurally stable mimics of endogenous EETs that activate EET receptors.[7][8] | Do not directly affect endogenous EET levels but provide exogenous EET-like activity. | To directly stimulate EET signaling pathways and study their downstream effects. |
Experimental Data Comparison
The following tables summarize experimental data from studies utilizing this compound and its alternatives in various disease models. This comparative data is essential for researchers to select the most appropriate tool for their studies and to interpret their findings in the context of existing literature.
Table 1: Experimental Data for this compound in Disease Models
| Disease Model | Animal Model | This compound Dose & Route | Key Findings | Reference |
| Cardiac Ischemia-Reperfusion Injury | Rat | 3 mg/kg, IV | Did not produce a comparable reduction in infarct size compared to other CYP inhibitors when administered prior to ischemia or reperfusion. | [9] |
| Endothelial Function | Bovine Coronary Arteries (in vitro) | 1 µM | Inhibited bradykinin-induced vasorelaxation. | [10] |
Table 2: Experimental Data for Soluble Epoxide Hydrolase Inhibitors (sEHIs) in Disease Models
| Disease Model | Animal Model | sEHI & Dose | Key Findings | Reference |
| Hypertension (Renovascular) | Rat (2K1C) | t-AUCB | Significantly reduced systolic blood pressure and restored plasma levels of 11,12-EET and 14,15-EET. | [4] |
| Renal Fibrosis | Mouse (UUO) | Pharmacological inhibition | Abolished tubulointerstitial fibrosis and reduced collagen deposition and myofibroblast formation. | [6][9] |
| Cardiac Hypertrophy | Rat | sEH inhibitor | Prevented pressure-induced cardiac hypertrophy. | [7] |
| Endothelial Dysfunction | Mouse | sEH inhibition | Restrained pathological neointimal formation in an endothelium-dependent manner. | [11] |
Table 3: Experimental Data for EET Analogs in Disease Models
| Disease Model | Animal Model | EET Analog & Dose | Key Findings | Reference |
| Hypertension (Spontaneous) | Rat (SHR) | 11,12-EET analog | Lowered blood pressure. | [2] |
| Cardiac Remodeling (Post-MI) | Rat (SHR) | EET-B | Improved fractional shortening and reduced cardiac inflammation and fibrosis. | [12] |
| Renal Injury (Hypertension) | Rat | EET-A and EET-B | Decreased kidney inflammation, fibrosis, and glomerular injury. | [8] |
| Heart Failure (Angiotensin II-dependent) | Rat (TGR) | EET-A | Markedly improved survival rate. | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of rigorous scientific research. Below are representative protocols for the in vivo administration of this compound and its alternatives, as well as a standard method for the quantification of EETs and DHETs.
In Vivo Administration of Pharmacological Agents
1. This compound Administration in a Rat Model of Cardiac Ischemia-Reperfusion:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline). A dose of 3 mg/kg is administered via intravenous (IV) injection 10 minutes prior to the induction of ischemia or 5 minutes prior to reperfusion.[9]
-
Procedure: Ischemia is induced by occluding a coronary artery for 30 minutes, followed by 2 hours of reperfusion. Infarct size is then determined.[9]
2. sEH Inhibitor Administration in a Mouse Model of Renal Fibrosis:
-
Animal Model: Male C57BL/6 mice.
-
Dosing: A specific sEH inhibitor is administered, often through drinking water, starting 3 days after the induction of unilateral ureteral obstruction (UUO) and continued for 7 days.[13]
-
Procedure: UUO is surgically induced to model renal fibrosis. After the treatment period, kidneys are harvested for histological and molecular analysis of fibrotic and inflammatory markers.[13]
3. EET Analog Administration in a Rat Model of Spontaneous Hypertension:
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Dosing: An 11,12-EET analog is administered, for example, via oral gavage, at a specific dose daily for a defined period.[2]
-
Procedure: Blood pressure is monitored regularly throughout the treatment period using methods such as tail-cuff plethysmography.[14][15]
Quantification of EETs and DHETs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of EETs and their DHET metabolites in biological samples.
-
Sample Preparation: Plasma or tissue homogenates are spiked with deuterated internal standards for each analyte. Lipids are extracted using a method such as the Bligh and Dyer procedure. For total EET and DHET measurements, samples are saponified to release esterified lipids. The extracted lipids are then purified, often using solid-phase extraction.[5]
-
LC Separation: The purified lipid extract is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent (e.g., acetonitrile) with a modifier like formic acid is used to separate the different EET and DHET regioisomers.[5]
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.[5]
-
Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.[5]
Visualizing the Pathways and Processes
Diagrams are invaluable for conceptualizing complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language.
Caption: EET Signaling Pathway and Points of Pharmacological Intervention.
Caption: General Experimental Workflow for Validating the Role of EETs.
Caption: Logical Comparison of the Mechanisms of Pharmacological Tools.
References
- 1. A polyunsaturated fatty acid diet lowers blood pressure and improves antioxidant status in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inside epoxyeicosatrienoic acids and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Inhibition of soluble epoxide hydrolase prevents renal interstitial fibrosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of soluble epoxide hydrolase prevents renal interstitial fibrogenesis in obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Soluble epoxide hydrolase inhibition modulates vascular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epoxyeicosatrienoic acid analog EET-B attenuates post-myocardial infarction remodeling in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual soluble epoxide hydrolase inhibitor/PPAR-g agonist attenuates renal fibrosis [publica.fraunhofer.de]
- 14. mdpi.com [mdpi.com]
- 15. Experimental study of blood pressure and its impact on spontaneous hypertension in rats with Xin Mai Jia [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of MS-PPOH for Epoxygenase Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selective inhibition of cytochrome P450 (CYP) epoxygenases is crucial for advancing research in areas such as inflammation, cardiovascular disease, and cancer. N-(methylsulfonyl)-2-(2-propynyloxyphenyl)hexanamide (MS-PPOH) has emerged as a valuable tool for investigating the roles of epoxygenase pathways. This guide provides a comprehensive comparison of this compound's selectivity for epoxygenation with other alternative inhibitors, supported by available experimental data.
This guide will delve into the quantitative data on the inhibitory potency of this compound and its counterparts, present detailed experimental protocols for assessing inhibitor selectivity, and visualize the key experimental workflow.
Comparative Selectivity of Epoxygenase Inhibitors
This compound is recognized as a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes.[1] It has been demonstrated to be a potent inhibitor of the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes, with a half-maximal inhibitory concentration (IC50) of 13 µM.[1] A key aspect of its selectivity is its lack of effect on the ω-hydroxylation pathway, as it does not inhibit the formation of 20-HETE by CYP4A1.[1] This highlights its specificity for the epoxygenase function over the hydroxylase function within the CYP4A subfamily.
| Inhibitor | Target Epoxygenase(s) | Other Affected CYPs | IC50 Value (µM) | Reference(s) |
| This compound | CYP4A2, CYP4A3 | CYP4A1 (ω-hydroxylation) not inhibited | 13 | [1] |
| PPOH | Microsomal Epoxidation | Not specified | 9 | [3] |
| Sulfaphenazole | CYP2C9 | 0.46 - 1.5 | [4] | |
| Quercetin | CYP2C8 | 2.8 | [5] | |
| Telmisartan | CYP2J2 | CYP2C8, CYP2C9 | 0.42 | [1] |
Note: The IC50 values can vary depending on the experimental conditions, including the specific substrate and enzyme source used.
Experimental Protocols for Determining Inhibitor Selectivity
The determination of the inhibitory potency (IC50) of compounds like this compound against specific CYP isoforms is a critical step in characterizing their selectivity. A standard method involves in vitro assays using human liver microsomes (HLMs) or recombinant human CYP enzymes.
General Protocol for IC50 Determination of CYP Inhibition
1. Materials:
-
Test inhibitor (e.g., this compound)
-
Human liver microsomes (HLMs) or recombinant human CYP isoforms (e.g., CYP2C8, CYP2C9, CYP2J2)
-
CYP isoform-specific probe substrates (e.g., amodiaquine for CYP2C8, diclofenac for CYP2C9, astemizole for CYP2J2)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
Internal standard for LC-MS/MS analysis
2. Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test inhibitor, probe substrates, and internal standard in an appropriate solvent (e.g., DMSO). Prepare the NADPH regenerating system in buffer.
-
Incubation: In a microcentrifuge tube or 96-well plate, combine the buffer, HLM or recombinant CYP enzyme, and the test inhibitor at various concentrations. Pre-incubate the mixture at 37°C for a short period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the specific probe substrate and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
3. Data Analysis:
-
Calculate the rate of metabolite formation at each inhibitor concentration.
-
Normalize the data to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the selectivity of a CYP inhibitor.
Caption: Workflow for determining the IC50 of a CYP inhibitor.
Signaling Pathways and Logical Relationships
The selectivity of this compound for epoxygenase pathways over hydroxylase pathways within the CYP4A family is a critical aspect of its utility. This selectivity allows researchers to specifically probe the effects of epoxyeicosatrienoic acids (EETs) without confounding effects from the modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) levels.
Caption: Selective inhibition of CYP4A epoxygenation by this compound.
References
- 1. Cytochrome P450 epoxygenases 2C8 and 2C9 are implicated in hypoxia-induced endothelial cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution of soluble epoxide hydrolase, cytochrome P450 2C8, 2C9 and 2J2 in human malignant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Danshen components on CYP2C8 and CYP2J2 [ouci.dntb.gov.ua]
- 4. Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Dichotomy: A Comparative Guide to the In Vitro and In Vivo Effects of MS-PPOH
For Immediate Release
A Comprehensive Analysis of the Cytochrome P450 Epoxygenase Inhibitor MS-PPOH Reveals Divergent Effects in Cellular and Whole-Organism Models, Providing Critical Insights for Cardiovascular Research and Drug Development.
Researchers, scientists, and drug development professionals now have access to a detailed comparison of the in vitro and in vivo effects of N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide (this compound), a selective inhibitor of cytochrome P450 (CYP) epoxygenases. This guide synthesizes available experimental data to illuminate the compound's mechanisms of action and its varying impacts at the cellular and systemic levels.
This compound is a valuable tool for investigating the physiological roles of CYP epoxygenase-derived epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with demonstrated involvement in regulating vascular tone, inflammation, and angiogenesis. Understanding the differential effects of this compound in controlled in vitro settings versus complex in vivo systems is paramount for the accurate interpretation of experimental results and for guiding the development of novel therapeutics targeting the CYP epoxygenase pathway.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data available on the effects of this compound in both in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound
| Parameter | Cell/Enzyme System | Concentration/Dosage | Observed Effect | Citation |
| IC50 | Recombinant rat CYP4A2 and CYP4A3 | 13 µM | Inhibition of arachidonate 11,12-epoxide formation | [1] |
| Coronary Reactive Hyperemia | Isolated mouse heart | 1 µM | Decreased repayment volume, baseline coronary flow, peak hyperemic flow, and left ventricular developed pressure | [2] |
| Endothelial Toxicity | Human endothelial cells (EA.hy926) | Not specified | Exacerbated doxorubicin-induced inflammation and apoptosis | [3] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect | Citation |
| Sprague-Dawley Rats | 3 mg/kg | Intravenous | No reduction in infarct size (not cardioprotective) | [4] |
| Anesthetized Rats | Not specified | Microdialysis perfusion | Reduced cerebral blood flow response to NMDA | [5] |
| Spontaneously Hypertensive Rats (SHR) | Data not available | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies investigating the effects of this compound.
In Vitro Inhibition of CYP Epoxygenases
Objective: To determine the inhibitory potency of this compound on specific CYP isoforms.
Methodology: Recombinant rat CYP4A2 and CYP4A3 enzymes were incubated with arachidonic acid as a substrate in the presence of varying concentrations of this compound. The formation of arachidonate 11,12-epoxides was measured using liquid chromatography-mass spectrometry (LC-MS). The concentration of this compound that caused 50% inhibition of enzyme activity (IC50) was then calculated.[1]
Ex Vivo Assessment of Coronary Reactive Hyperemia
Objective: To evaluate the effect of this compound on coronary vascular function in an isolated heart model.
Methodology: Hearts from wild-type mice were isolated and perfused with a physiological buffer. Coronary reactive hyperemia (CRH) was induced by a 15-second period of no-flow ischemia. Various parameters of coronary flow and cardiac function were measured before and after the ischemic event in the presence and absence of 1 µM this compound in the perfusate.[2]
In Vivo Model of Myocardial Infarction
Objective: To assess the cardioprotective potential of this compound in a rat model of ischemia-reperfusion injury.
Methodology: Male Sprague-Dawley rats were subjected to 30 minutes of coronary artery occlusion followed by 2 hours of reperfusion. This compound (3 mg/kg) was administered intravenously either 10 minutes before ischemia or 5 minutes before reperfusion. The infarct size was determined at the end of the experiment and compared to a vehicle-treated control group.[4]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by inhibiting CYP epoxygenases, thereby reducing the production of EETs. EETs are known to activate several downstream signaling pathways that contribute to vasodilation, anti-inflammation, and angiogenesis. The inhibition of these pathways by this compound is central to its observed in vitro and in vivo effects.
Caption: Mechanism of this compound action.
The diagram above illustrates the primary mechanism of action of this compound. By inhibiting CYP epoxygenases, this compound blocks the conversion of arachidonic acid to EETs, thereby attenuating their downstream effects on vasodilation, inflammation, and angiogenesis.
Experimental Workflow for In Vitro Angiogenesis Assay
The following diagram outlines a typical workflow for assessing the impact of this compound on angiogenesis in vitro.
Caption: Workflow for in vitro angiogenesis assay.
This workflow enables the quantitative assessment of how this compound influences the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Conclusion
The available data demonstrate that this compound is a potent and selective inhibitor of CYP epoxygenases in vitro. Its in vivo effects, however, appear to be more complex and context-dependent, with studies showing a lack of cardioprotection in a rat model of myocardial infarction but an ability to modulate cerebral blood flow. The discrepancy between in vitro and in vivo findings highlights the influence of systemic factors, metabolic pathways, and off-target effects that can modulate the activity of a compound in a whole-organism setting.
Further research is warranted to fully elucidate the dose-dependent effects of this compound in various in vivo models, particularly in the context of cardiovascular diseases like hypertension. A more comprehensive understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its effective use as a research tool and for the potential development of clinically relevant CYP epoxygenase inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cytochrome P450 epoxygenase promotes endothelium-to-mesenchymal transition and exacerbates doxorubicin-induced cardiovascular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 omega-hydroxylase inhibition reduces infarct size during reperfusion via the sarcolemmal KATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Role of MS-PPOH in Hypothesis Validation: A Comparative Review
For researchers, scientists, and professionals in drug development, the selective inhibition of specific enzymatic pathways is a cornerstone of hypothesis-driven research. N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH), a potent and selective inhibitor of cytochrome P450 (CYP) epoxygenase activity, has emerged as a critical tool in elucidating the physiological and pathophysiological roles of CYP-derived eicosanoids. This guide provides a comparative analysis of studies that have employed this compound to validate specific hypotheses, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
This compound selectively inhibits the formation of epoxyeicosatrienoic acids (EETs) by targeting CYP2C and CYP2J isoforms, with minimal effect on the formation of 20-hydroxyeicosatetraenoic acid (20-HETE) by CYP4A enzymes. This selectivity allows researchers to dissect the distinct contributions of these two major pathways of arachidonic acid metabolism in various biological processes.
Comparative Analysis of this compound in Cardiovascular and Renal Research
The following tables summarize quantitative data from key studies that utilized this compound to investigate its effects on cardiovascular and renal parameters. These studies provide valuable insights into the role of the CYP epoxygenase pathway in regulating blood pressure, renal hemodynamics, and cardiac response to injury.
Table 1: Effect of this compound on Blood Pressure
| Study Model | Hypothesis Tested | Treatment Protocol | Key Findings | Alternative Inhibitors Compared |
| Pregnant Rats | Inhibition of EETs increases blood pressure during pregnancy. | Intravenous this compound | Increased systolic blood pressure. | Not specified in the abstract. |
| Spontaneously Hypertensive Rats (SHRSP) on a high-salt diet | Inhibition of renal EET production does not significantly alter blood pressure in this model. | Intravenous this compound (20 mg/kg/day) for 2 weeks | Negligible effect on systolic blood pressure.[1] | Not specified in the abstract. |
Table 2: Impact of this compound on Renal Function
| Study Model | Hypothesis Tested | Treatment Protocol | Key Findings | Alternative Inhibitors Compared |
| Pregnant Rats | Inhibition of EETs impairs renal hemodynamics. | Intravenous this compound | Increased renal vascular resistance, decreased renal blood flow and glomerular filtration rate. | Not specified in the abstract. |
| Spontaneously Hypertensive Rats (SHRSP) on a high-salt diet | This compound treatment alters the expression of CYP epoxygenase enzymes in the kidney. | Intravenous this compound (20 mg/kg/day) | Decreased expression of CYP2C11, CYP2C23, and CYP2J2 in the renal cortex and microvessels.[1] | Not specified in the abstract. |
Table 3: Role of CYP Epoxygenase Pathway in Myocardial Ischemia-Reperfusion Injury
| Study Model | Hypothesis Tested | Treatment Protocol | Key Findings | Alternative Inhibitors Compared |
| Male Sprague-Dawley Rats | Inhibition of CYP epoxygenases does not protect against myocardial infarct size during ischemia-reperfusion. | Intravenous this compound (3 mg/kg) prior to ischemia or reperfusion. | No significant reduction in infarct size compared to vehicle.[2] | Miconazole (non-selective CYP inhibitor), 17-ODYA and DDMS (CYP ω-hydroxylase inhibitors) showed a reduction in infarct size.[2] |
| Isolated Mouse Hearts (Wild Type) | Inhibition of CYP epoxygenase affects coronary reactive hyperemia. | This compound (1 µM) treatment of isolated hearts. | Decreased repayment volume, baseline coronary flow, peak hyperemic flow, and left ventricular developed pressure.[3] | Not specified in the abstract. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
Animal Models and this compound Administration:
-
Study 1: Pregnant and Hypertensive Rats: In studies investigating blood pressure and renal function, this compound was administered intravenously. For instance, in saline-drinking spontaneously hypertensive stroke-prone rats (SHRSP), a dosage of 20 mg/kg/day was used.[1]
-
Study 2: Myocardial Ischemia-Reperfusion in Rats: Male Sprague-Dawley rats were subjected to 30 minutes of ischemia followed by 2 hours of reperfusion. This compound was administered at a dose of 3 mg/kg either 10 minutes before ischemia or 5 minutes before reperfusion.[2]
-
Study 3: Isolated Mouse Hearts: For in-vitro experiments on coronary reactive hyperemia, isolated hearts from wild-type mice were treated with 1 µM this compound.[3]
Measurement of Physiological Parameters:
-
Blood Pressure: Systolic blood pressure is a key metric, typically measured using tail-cuff plethysmography or telemetry.
-
Renal Hemodynamics: Parameters such as renal blood flow and glomerular filtration rate are measured to assess kidney function.
-
Myocardial Infarct Size: Infarct size is often determined by staining heart tissue slices, for example, with triphenyltetrazolium chloride (TTC).
-
Coronary Flow: In isolated heart preparations, coronary flow is measured to assess vascular responses.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the signaling pathways influenced by this compound and the logical flow of the hypotheses tested in the cited studies.
This diagram illustrates how this compound selectively inhibits the CYP epoxygenase pathway, preventing the conversion of arachidonic acid to EETs, without affecting the CYP ω-hydroxylase pathway that produces 20-HETE.
References
Assessing the Translational Relevance of MS-PPOH: A Comparative Guide for Researchers
For researchers in drug discovery and development, selecting the right tool to investigate biological pathways is paramount. N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH) has emerged as a valuable chemical probe for studying the cytochrome P450 (CYP) epoxygenase pathway. However, understanding its translational relevance requires a thorough comparison with alternative modulators of arachidonic acid metabolism. This guide provides an objective comparison of this compound with other inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and data interpretation.
Executive Summary
This compound is a selective inhibitor of CYP epoxygenases, the enzymes responsible for converting arachidonic acid into signaling molecules called epoxyeicosatrienoic acids (EETs). EETs are generally considered to have protective effects in various physiological systems, including the cardiovascular system, by promoting vasodilation and reducing inflammation. The translational relevance of findings obtained with this compound is therefore closely tied to the therapeutic potential of enhancing EET-mediated pathways.
This guide compares this compound with three other classes of inhibitors:
-
Selective CYP Epoxygenase Inhibitors (e.g., PPOH): These compounds share a similar mechanism with this compound and are useful for validating findings.
-
Selective CYP ω-Hydroxylase Inhibitors (e.g., DDMS, 17-ODYA, HET0016): These inhibitors block the production of 20-hydroxyeicosatetraenoic acid (20-HETE), a pro-inflammatory and vasoconstrictive molecule. Comparing this compound with these inhibitors helps to dissect the opposing roles of the epoxygenase and ω-hydroxylase pathways.
-
Non-selective CYP Inhibitors (e.g., Miconazole): These compounds inhibit a broad range of CYP enzymes and are useful as a control to understand the general effects of CYP inhibition, but their lack of specificity can complicate data interpretation.
The data presented here, primarily from a key comparative study in a model of myocardial infarction, demonstrates that the choice of inhibitor has a profound impact on experimental outcomes. While inhibitors of 20-HETE synthesis show cardioprotective effects, this compound, the EET synthesis inhibitor, does not. This highlights the critical importance of understanding the distinct roles of these pathways when translating preclinical findings.
Data Presentation: A Comparative Overview of Inhibitor Potency and Efficacy
The following tables summarize the key quantitative data for this compound and its alternatives.
| Inhibitor | Target Pathway | Mechanism of Action | IC50 Value | Reference |
| This compound | CYP Epoxygenase | Selective inhibitor of EET formation | 13 µM | [1](--INVALID-LINK--) |
| PPOH | CYP Epoxygenase | Selective inhibitor of EET formation | 9 µM | [2](--INVALID-LINK--) |
| DDMS | CYP ω-Hydroxylase | Selective inhibitor of 20-HETE formation | ~2 µM (for ω-hydroxylation) | [3](--INVALID-LINK--) |
| 17-ODYA | CYP ω-Hydroxylase | Selective inhibitor of 20-HETE formation | Potent inhibitor | [4](--INVALID-LINK--) |
| HET0016 | CYP ω-Hydroxylase | Highly potent and selective inhibitor of 20-HETE formation | 35.2 nM (rat renal microsomes) | [5](--INVALID-LINK--) |
| Miconazole | Non-selective CYP | Broad-spectrum CYP inhibitor | 2.0 µM (CYP2C9), 0.33 µM (CYP2C19) | [6](7--INVALID-LINK-- |
Table 1: Comparison of Inhibitor Potency and Selectivity. This table provides a quick reference for the target pathway, mechanism of action, and inhibitory concentration (IC50) of this compound and its alternatives.
| Treatment Group | N | Area at Risk (% of Left Ventricle) | Infarct Size (% of Area at Risk) |
| Vehicle | 8 | 45 ± 3 | 58 ± 4 |
| This compound (3 mg/kg) | 6 | 42 ± 4 | 55 ± 5 |
| DDMS (4 mg/kg) | 6 | 44 ± 3 | 32 ± 3 |
| 17-ODYA (3 mg/kg) | 6 | 46 ± 2 | 29 ± 4 |
| Miconazole (3 mg/kg) | 6 | 43 ± 3 | 35 ± 3 * |
*p < 0.05 vs. Vehicle
Table 2: In Vivo Comparison of this compound and Alternatives in a Rat Model of Myocardial Infarction. This table summarizes the key findings from the study by Hale et al. (2005)[4](--INVALID-LINK--), demonstrating the differential effects of inhibiting EET versus 20-HETE synthesis on myocardial infarct size.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Myocardial Ischemia-Reperfusion Injury Model in Rats
This protocol is adapted from Hale et al. (2005)[4](--INVALID-LINK--).
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. All procedures are performed in accordance with institutional animal care and use guidelines.
-
Anesthesia and Surgical Preparation: Rats are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 65 mg/kg i.p.). The animals are then intubated and ventilated with room air. A catheter is placed in a femoral vein for drug administration.
-
Induction of Myocardial Ischemia: A left thoracotomy is performed, and the heart is exposed. A suture is passed around the left anterior descending coronary artery. The ends of the suture are threaded through a small vinyl tube to form a snare. Myocardial ischemia is induced by tightening the snare.
-
Drug Administration: The test compounds (this compound, DDMS, 17-ODYA, or miconazole) or vehicle are administered intravenously 10 minutes prior to the onset of ischemia.
-
Reperfusion: After 30 minutes of ischemia, the snare is released to allow for reperfusion of the coronary artery.
-
Assessment of Infarct Size: After 2 hours of reperfusion, the coronary artery is re-occluded, and a blue dye is injected intravenously to delineate the area at risk. The heart is then excised, sliced, and incubated in a triphenyltetrazolium chloride solution to differentiate infarcted (pale) from viable (red) tissue. The areas of the left ventricle, area at risk, and infarct are measured by computerized planimetry.
In Vitro Assessment of CYP Epoxygenase and ω-Hydroxylase Activity
This is a general protocol for measuring the formation of EETs and 20-HETE from arachidonic acid in liver microsomes.
-
Preparation of Microsomes: Liver microsomes are prepared from untreated rats by differential centrifugation.
-
Incubation: Microsomes (0.5 mg/ml) are incubated with [14C]-arachidonic acid (0.2 µCi, 42 µM) in a buffer containing 100 mM potassium phosphate (pH 7.4), 10 mM MgCl2, 1 mM EDTA, and an NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/ml glucose-6-phosphate dehydrogenase) at 37°C for 30 minutes.
-
Inhibitor Treatment: For inhibitor studies, this compound, DDMS, or other test compounds are pre-incubated with the microsomes for 5 minutes before the addition of arachidonic acid.
-
Extraction of Metabolites: The reaction is stopped by acidification, and the arachidonic acid metabolites are extracted with ethyl acetate.
-
Chromatographic Separation: The extracted metabolites are separated by reverse-phase high-performance liquid chromatography (HPLC).
-
Quantification: The radioactive peaks corresponding to EETs and 20-HETE are quantified by liquid scintillation counting.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow described in this guide.
Experimental workflow for the in vivo myocardial infarction model.
Opposing roles of CYP epoxygenase and ω-hydroxylase pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MS-PPOH: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide (MS-PPOH) in a laboratory setting.
This guide provides researchers, scientists, and drug development professionals with essential procedural information for the safe disposal of this compound (CAS Number: 206052-02-0). Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is classified as harmful to aquatic life, necessitating its disposal as hazardous chemical waste.[1] Direct release to the environment must be avoided.[1]
Key Disposal Principles:
-
Treat as Hazardous Waste: All this compound waste, including pure compound, solutions, and contaminated materials, must be handled as hazardous waste.
-
No Drain Disposal: Do not dispose of this compound or its solutions down the sanitary sewer.
-
Professional Disposal: The primary and most secure method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical treatment is not recommended without a validated protocol and approval from your institution's Environmental Health and Safety (EHS) department.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₄S |
| Molecular Weight | 323.4 g/mol |
| Purity | ≥98% |
| Solubility | DMF: 30 mg/ml |
| DMSO: 30 mg/ml | |
| Ethanol: 25 mg/ml | |
| DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml | |
| Hazard Statements | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| H402: Harmful to aquatic life.[1] | |
| Precautionary Statement | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste within a laboratory.
1. Waste Collection and Segregation:
-
Designate a specific, sealed, and clearly labeled container for all waste containing this compound. This includes unused compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
-
Use a container made of a material compatible with the waste. For solutions, the original solvent container can often be reused. Do not use metal containers for corrosive waste.
-
Ensure the waste container has a tightly fitting cap and is kept closed at all times except when waste is being added.
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide" and the CAS Number: "206052-02-0".
-
List all constituents of the waste, including solvents, and their approximate percentages.
-
Indicate the date when waste was first added to the container.
3. Temporary Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory.
-
Ensure the storage area is well-ventilated and away from drains and incompatible materials.
4. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Provide the EHS staff with a complete and accurate description of the waste contents.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended for trained laboratory personnel. Always consult your institution's specific waste disposal guidelines and contact your Environmental Health and Safety department with any questions.
References
Personal protective equipment for handling MS-PPOH
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling, use, and disposal of MS-PPOH (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide), a selective inhibitor of microsomal CYP450 epoxidase activity. Adherence to these guidelines is mandatory to ensure a safe laboratory environment and the integrity of research outcomes.
Personal Protective Equipment (PPE)
When handling this compound, all personnel are required to use the following personal protective equipment to minimize exposure and ensure safety.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. | Minimizes inhalation of the compound. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability and integrity of this compound.
| Aspect | Procedure |
| Receiving | Inspect the package for any signs of damage upon arrival. Verify that the product matches the order specifications. |
| Storage | Store at -20°C in a tightly sealed container.[1] |
| Preparation of Solutions | This compound is a crystalline solid.[1] It is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (25 mg/ml).[1] Prepare solutions in a well-ventilated area, preferably within a chemical fume hood. |
| General Handling | Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. This product is for research use only and not for human or veterinary use.[1] |
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of as hazardous chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash. |
| Contaminated Materials | All disposable labware (e.g., pipette tips, tubes) and PPE (gloves, etc.) that have come into contact with this compound should be collected in a designated, sealed hazardous waste container. |
| Solutions | Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container for chemical waste disposal. |
Experimental Protocols
This compound is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes. It has been utilized in various studies to investigate the role of these enzymes in physiological processes. Below are summaries of methodologies from key experiments.
Inhibition of CYP450 Epoxygenase Activity in Rat Kidney
In a study characterizing selective inhibitors of cytochrome P450-derived arachidonic acid metabolism, this compound was used to inhibit the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes.[1] The IC₅₀ value for this inhibition was determined to be 13 µM.[1]
Investigation of Afferent Arteriolar Autoregulatory Responsiveness
To determine the contribution of CYP450 epoxygenase and hydroxylase pathways to afferent arteriolar autoregulatory responsiveness, studies were performed using an in vitro perfused rat juxtamedullary nephron preparation.[1]
-
Preparation: The CYT-P450 inhibitors, including this compound, were dissolved in 50% ethanol.
-
Application: The inhibitor solutions were added to the Tyrode's bathing solution and blood perfusate to achieve the desired final concentration. The final ethanol vehicle concentration was kept below 0.05% (v/v).
-
Incubation: The inhibitors were added to the perfusate and superfusate for 30 minutes to ensure complete tissue blockade before experimental measurements were taken.
Logical Relationships in Experimental Design
The following diagram illustrates the logical workflow for investigating the role of CYP450 pathways in renal microvasculature using this compound.
This comprehensive guide is intended to provide essential information to ensure the safe and effective use of this compound in a laboratory setting. All personnel must review and understand these procedures before working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
